molecular formula C20H33N5Na2O13 B032048 Pemetrexed disodium heptahydrate CAS No. 357166-29-1

Pemetrexed disodium heptahydrate

Cat. No.: B032048
CAS No.: 357166-29-1
M. Wt: 597.5 g/mol
InChI Key: QJVSMHJWAOSBMD-MYXYZBIASA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pemetrexed disodium heptahydrate is a multi-targeted antifolate antimetabolite that serves as a critical reagent in oncology research, particularly in the study of thoracic cancers. Its primary mechanism of action involves the potent inhibition of multiple folate-dependent enzymes, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). By disrupting folate metabolism, pemetrexed prevents the synthesis of thymidine and purine nucleotides, thereby halting DNA replication and inducing apoptosis in rapidly dividing cells. This compound is extensively used in preclinical studies to investigate its efficacy against malignant pleural mesothelioma and non-small cell lung cancer (NSCLC), often in combination with platinum-based agents like cisplatin. The heptahydrate form offers enhanced stability and solubility for precise in vitro and in vivo experimental applications. Researchers utilize this high-purity compound to explore mechanisms of drug resistance, synergism in combination therapies, and the molecular basis of its selective cytotoxicity.

Properties

IUPAC Name

disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O6.2Na.7H2O/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;;;;;;;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;;7*1H2/q;2*+1;;;;;;;/p-2/t13-;;;;;;;;;/m0........./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVSMHJWAOSBMD-MYXYZBIASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5Na2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189238
Record name Pemetrexed disodium heptahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357166-29-1
Record name Pemetrexed disodium heptahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357166291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pemetrexed disodium heptahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name disodium (2S)-2-[({4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]phenyl}carbonyl)amino]pentanedioate heptahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PEMETREXED DISODIUM HEPTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T47E4OM16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pemetrexed Disodium Heptahydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pemetrexed disodium heptahydrate, a potent multitargeted antifolate agent, exerts its cytotoxic effects by disrupting crucial metabolic pathways essential for cell replication. Marketed under the brand name Alimta®, it is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of pemetrexed, detailing its cellular uptake, intracellular activation, and inhibition of key enzymes involved in purine and pyrimidine biosynthesis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of pemetrexed's pharmacology to inform further research and development efforts.

Cellular Uptake and Intracellular Activation

The journey of pemetrexed from the extracellular space to its intracellular targets is a critical determinant of its efficacy. As a folate analog, it hijacks cellular transport mechanisms designed for natural folates.

Transmembrane Transport

Pemetrexed enters the cell primarily through the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT) , with some contribution from the membrane folate binding protein transport systems.[1][2] The affinity of pemetrexed for these transporters is a key factor in its cellular accumulation.

Intracellular Polyglutamation: The Key to Potency and Retention

Once inside the cell, pemetrexed undergoes a crucial activation step known as polyglutamation. The enzyme folylpolyglutamate synthetase (FPGS) catalyzes the sequential addition of glutamate residues to the pemetrexed molecule.[1][3] This process has two profound consequences:

  • Enhanced Inhibitory Activity: The polyglutamated forms of pemetrexed are significantly more potent inhibitors of its target enzymes, particularly thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT).[3][4]

  • Cellular Retention: The addition of negatively charged glutamate moieties traps the drug inside the cell, leading to a prolonged intracellular half-life and sustained inhibition of its targets.[1][4]

Polyglutamation is a time- and concentration-dependent process that occurs more efficiently in tumor cells compared to normal tissues, contributing to the therapeutic window of the drug.[1][4]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pemetrexed_mono Pemetrexed (Monoglutamate) RFC RFC Pemetrexed_mono->RFC PCFT PCFT Pemetrexed_mono->PCFT Pemetrexed_mono_in Pemetrexed (Monoglutamate) RFC->Pemetrexed_mono_in PCFT->Pemetrexed_mono_in FPGS FPGS Pemetrexed_mono_in->FPGS + Glutamate Pemetrexed_poly Pemetrexed (Polyglutamates) FPGS->Pemetrexed_poly

Cellular uptake and polyglutamation of pemetrexed.

Molecular Targets and Inhibition of Nucleotide Synthesis

Pemetrexed's primary mechanism of action is the inhibition of three key enzymes in the de novo synthesis of purine and pyrimidine nucleotides.[5] This multi-targeted approach effectively halts the production of the building blocks of DNA and RNA, leading to cell cycle arrest and apoptosis.

Inhibition of Thymidylate Synthase (TS)

Thymidylate synthase is the rate-limiting enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Pemetrexed, particularly its polyglutamated forms, is a potent inhibitor of TS.[3][6] By blocking TS, pemetrexed depletes the intracellular pool of dTMP, leading to "thymineless death."

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase is responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is a crucial cofactor for numerous one-carbon transfer reactions in nucleotide synthesis. Pemetrexed inhibits DHFR, leading to a depletion of reduced folates and further disrupting purine and thymidylate synthesis.[5]

Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFT)

Glycinamide ribonucleotide formyltransferase is a key enzyme in the de novo purine synthesis pathway. It catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). The polyglutamated forms of pemetrexed are potent inhibitors of GARFT, blocking the synthesis of purine nucleotides (adenine and guanine).[3][4]

cluster_pyrimidine Pyrimidine Synthesis cluster_purine Purine Synthesis cluster_folate Folate Metabolism Pemetrexed Pemetrexed (Polyglutamates) TS Thymidylate Synthase (TS) Pemetrexed->TS Inhibits GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed->GARFT Inhibits DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR Inhibits dUMP dUMP dUMP->TS dTMP dTMP TS->dTMP DNA_p DNA dTMP->DNA_p GAR GAR GAR->GARFT Purines Purine Nucleotides GARFT->Purines DNA_RNA DNA & RNA Purines->DNA_RNA DHF DHF DHF->DHFR THF THF DHFR->THF

Pemetrexed's multi-targeted inhibition of nucleotide synthesis.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of pemetrexed against its target enzymes is significantly enhanced by polyglutamation. The following table summarizes the inhibition constants (Ki) for both the monoglutamate and pentaglutamate forms of pemetrexed.

Enzyme TargetPemetrexed FormInhibition Constant (Ki)Reference(s)
Thymidylate Synthase (TS) Monoglutamate109 nM[3]
Pentaglutamate1.3 nM[1][3]
Dihydrofolate Reductase (DHFR) Monoglutamate7 nM[3]
Pentaglutamate7.2 nM[1]
Glycinamide Ribonucleotide Monoglutamate9.3 µM (9300 nM)[3]
Formyltransferase (GARFT) Pentaglutamate65 nM[1][3]

Experimental Protocols

The elucidation of pemetrexed's mechanism of action has been dependent on a variety of in vitro and cell-based assays. Below are outlines of the key experimental protocols.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (Ki or IC50) of pemetrexed and its polyglutamated forms against TS, DHFR, and GARFT.

General Methodology:

  • Enzyme Source: Recombinant human enzymes are typically used for these assays.

  • Substrates: Specific substrates for each enzyme are utilized. For TS, [³H]-dUMP is often used to measure the formation of [³H]-H₂O. For DHFR, dihydrofolate and NADPH are used, and the reaction is monitored by the decrease in absorbance at 340 nm. For GARFT, glycinamide ribonucleotide and a folate cofactor are used.

  • Inhibitor: A range of concentrations of pemetrexed (monoglutamate and polyglutamates) is pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Detection: The rate of product formation or substrate consumption is measured using appropriate techniques (e.g., scintillation counting, spectrophotometry).

  • Data Analysis: The data are fitted to appropriate enzyme inhibition models to calculate Ki or IC50 values.

Cellular Uptake Assays

Objective: To measure the rate and extent of pemetrexed transport into cancer cells.

General Methodology:

  • Cell Culture: Cancer cell lines of interest are cultured to a specific density. It is crucial to use folate-depleted media to avoid competition with natural folates for uptake.

  • Radiolabeled Pemetrexed: [³H]-Pemetrexed is typically used as the tracer.

  • Incubation: Cells are incubated with a defined concentration of [³H]-pemetrexed for various time points.

  • Washing: The incubation is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular tracer.

  • Cell Lysis: The cells are lysed to release the intracellular contents.

  • Quantification: The amount of intracellular [³H]-pemetrexed is quantified by liquid scintillation counting.

  • Data Analysis: The rate of uptake is calculated and can be used to determine kinetic parameters such as Vmax and Km.

Polyglutamation Assays

Objective: To determine the extent of intracellular conversion of pemetrexed to its polyglutamated forms.

General Methodology:

  • Cell Culture and Treatment: Cancer cells are incubated with pemetrexed for a specified period.

  • Cell Lysis and Extraction: The cells are lysed, and the intracellular metabolites are extracted.

  • Chromatographic Separation: The different polyglutamated forms of pemetrexed are separated using high-performance liquid chromatography (HPLC).

  • Detection: The separated forms are detected and quantified, often using mass spectrometry (LC-MS/MS) for high sensitivity and specificity.

  • Data Analysis: The relative abundance of each polyglutamated species is determined over time.

cluster_uptake Cellular Uptake Assay cluster_polyglutamation Polyglutamation Assay cluster_inhibition Enzyme Inhibition Assay Start Start Cell_Culture Cell Culture in Folate-Depleted Medium Start->Cell_Culture Recombinant_Enzyme Prepare Recombinant Enzyme Start->Recombinant_Enzyme Add_Pemetrexed Add Radiolabeled or Unlabeled Pemetrexed Cell_Culture->Add_Pemetrexed Incubate Incubate for Defined Time Add_Pemetrexed->Incubate Wash_Cells_U Wash Cells Incubate->Wash_Cells_U Lyse_Cells_P Lyse Cells & Extract Metabolites Incubate->Lyse_Cells_P Lyse_Cells_U Lyse Cells Wash_Cells_U->Lyse_Cells_U Scintillation_Counting Scintillation Counting Lyse_Cells_U->Scintillation_Counting Uptake_Data Quantify Uptake Scintillation_Counting->Uptake_Data HPLC HPLC Separation Lyse_Cells_P->HPLC MS_Detection Mass Spectrometry Detection HPLC->MS_Detection Polyglutamation_Data Quantify Polyglutamates MS_Detection->Polyglutamation_Data Add_Inhibitor Add Pemetrexed (Various Concentrations) Recombinant_Enzyme->Add_Inhibitor Add_Substrate Add Substrate Add_Inhibitor->Add_Substrate Measure_Activity Measure Enzyme Activity Add_Substrate->Measure_Activity Inhibition_Data Calculate Ki / IC50 Measure_Activity->Inhibition_Data

Workflow for key experimental protocols.

Conclusion

This compound's mechanism of action is a well-defined, multi-faceted process involving efficient cellular uptake, critical intracellular activation via polyglutamation, and potent inhibition of key enzymes in nucleotide biosynthesis. This in-depth understanding of its molecular pharmacology provides a solid foundation for the rational design of combination therapies, the investigation of resistance mechanisms, and the development of novel antifolate agents. The quantitative data and experimental methodologies outlined in this guide serve as a valuable resource for the scientific community to further explore and exploit the therapeutic potential of this important anticancer drug.

References

Preclinical Antitumor Activity of Pemetrexed Disodium Heptahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemetrexed disodium heptahydrate is a multi-targeted antifolate agent with broad antitumor activity demonstrated in a variety of solid tumors.[1][2] Its primary mechanism of action involves the inhibition of key enzymes in the folate metabolism pathway, leading to disruption of purine and pyrimidine synthesis, which is crucial for the proliferation of cancer cells.[1][3] This technical guide provides an in-depth overview of the preclinical antitumor activity of pemetrexed, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows.

Mechanism of Action

Pemetrexed is a novel multitargeted antifolate that primarily inhibits three enzymes essential for folate metabolism and the synthesis of purines and pyrimidines:

  • Thymidylate Synthase (TS) [1][4]

  • Dihydrofolate Reductase (DHFR) [1][4]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT) [1][5]

By inhibiting these enzymes, pemetrexed disrupts the synthesis of nucleotides necessary for DNA and RNA replication, ultimately leading to cell death.[6] The pentaglutamate form of pemetrexed is significantly more potent in its inhibition of TS than the parent compound.[6] The drug enters cells via the reduced folate carrier and has a high affinity for the folate receptor-α.[6]

In Vitro Antitumor Activity

The in vitro cytotoxic effects of pemetrexed have been evaluated across a range of cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values from various studies.

Table 1: In Vitro Cytotoxicity of Pemetrexed in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Cell LinePemetrexed ConcentrationAssay DurationObserved EffectReference
PC950 and 100 nM72 hoursDecreased cell viability in a dose-dependent manner.[7]
A549250 nM48 hoursEnhanced cytotoxicity of cytotoxic T lymphocytes (CTLs).[8]
H197550 nM48 hoursEnhanced cytotoxicity of CTLs.[8]
NSCLC Panel (20 lines)Average IC50: 0.65 ± 0.2 μM6 daysGrowth inhibition.[9]
A549IC50: 1.26 μM72 hoursGrowth inhibition.[10]
Table 2: In Vitro Cytotoxicity of Pemetrexed in Small Cell Lung Cancer (SCLC) Cell Lines
Cell LinePemetrexed ConcentrationAssay DurationObserved EffectReference
SCLC Panel (17 lines)Average IC50: 0.091 ± 0.018 μM6 daysGrowth inhibition.[9]

In Vivo Antitumor Activity

Preclinical in vivo studies have demonstrated the antitumor efficacy of pemetrexed in various tumor models.

Table 3: In Vivo Efficacy of Pemetrexed in Xenograft Models
Tumor ModelDosing RegimenObserved EffectReference
NSCLC H2122 (subcutaneous)100, 200, and 300 mg/kg (10 daily doses)Tumor growth delay of 12 to 18 days.[9]
NSCLC H2122 (orthotopic)50, 100, and 200 mg/kg (daily for 21 days)Significantly prolonged survival.[9]
A549 (orthotopic)150 mg/kg (twice a week)Additive inhibitory effects on cell growth when combined with metformin.[11]
Group 3 Medulloblastoma (orthotopic)200 mg/kg (single IV injection)Increased median survival by 21 days when combined with gemcitabine.[12]

Experimental Protocols

In Vitro Cell Proliferation and Cytotoxicity Assays

a) WST-1 Assay for Cell Viability [7]

  • Seed a growing cell suspension (e.g., 4x10^3 cells/well) in a 96-well microtiter plate.

  • Add various concentrations of this compound dissolved in DMSO to the wells.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add Cell Proliferation Reagent WST-1 to each well.

  • Incubate for a period to allow for color development.

  • Measure the absorbance at the appropriate wavelength to determine cell viability.

b) MTT Assay for Growth Inhibition [9][10]

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of pemetrexed concentrations.

  • Incubate for the desired duration (e.g., 6 days).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Read the absorbance on a microplate reader.

In Vivo Xenograft Tumor Models

a) Subcutaneous Xenograft Model [9]

  • Implant tumor cells (e.g., NSCLC H2122) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Allow tumors to reach a palpable size (e.g., 50-100 mg).

  • Randomize animals into treatment and control groups.

  • Administer pemetrexed via the desired route (e.g., intraperitoneal) at the specified dose and schedule.

  • Measure tumor volume regularly using calipers.

  • Monitor animal weight and overall health as a measure of toxicity.

b) Orthotopic Xenograft Model [9][11]

  • For lung cancer models, inject tumor cells (e.g., A549 or H2122) directly into the lung of the host animal.

  • Monitor tumor growth using an in vivo imaging system (IVIS) if cells are fluorescently labeled.[11]

  • Initiate treatment with pemetrexed at the designated time point.

  • Monitor survival or tumor burden as the primary endpoint.

Signaling Pathways and Cellular Effects

Pemetrexed's inhibition of folate metabolism induces a cascade of downstream cellular events, including cell cycle arrest and apoptosis.[7][13] It has also been shown to modulate key signaling pathways involved in cell survival and proliferation.

Diagram 1: Pemetrexed's Core Mechanism of Action

Pemetrexed_Mechanism cluster_cell Tumor Cell cluster_synthesis Nucleotide Synthesis Pemetrexed Pemetrexed RFC Reduced Folate Carrier Pemetrexed->RFC Uptake Pemetrexed_poly Pemetrexed Polyglutamates RFC->Pemetrexed_poly Polyglutamation TS Thymidylate Synthase (TS) Pemetrexed_poly->TS Inhibition DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_poly->DHFR Inhibition GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed_poly->GARFT Inhibition DNA_RNA DNA & RNA Synthesis TS->DNA_RNA DHFR->DNA_RNA GARFT->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis Disruption leads to

Caption: Pemetrexed inhibits key enzymes in nucleotide synthesis, leading to apoptosis.

Diagram 2: Pemetrexed-Induced Cell Cycle Arrest

A study on PC9 cells demonstrated that pemetrexed induces G1 phase arrest in a dose-dependent manner.[7]

Pemetrexed_Cell_Cycle Pemetrexed Pemetrexed PC9 PC9 Cells (NSCLC) Pemetrexed->PC9 G1_Arrest G1 Phase Arrest PC9->G1_Arrest Induces Proliferation Cell Proliferation G1_Arrest->Proliferation Inhibits

Caption: Pemetrexed induces G1 cell cycle arrest in PC9 non-small-cell lung cancer cells.

Diagram 3: Pemetrexed and Immune Response Modulation

Recent preclinical studies have highlighted the immunomodulatory effects of pemetrexed, suggesting a synergistic potential with immune checkpoint inhibitors. Pemetrexed has been shown to induce the expression of PD-L1 on tumor cells and enhance the cytotoxicity of T cells.[14][15][16]

Pemetrexed_Immune_Modulation cluster_tumor Tumor Cell cluster_immune Immune Response Pemetrexed Pemetrexed TS_inactivation TS Inactivation Pemetrexed->TS_inactivation CTL Cytotoxic T Lymphocyte (CTL) Pemetrexed->CTL Sensitizes Tumor to ROS Increased ROS TS_inactivation->ROS NFkB NF-κB Activation ROS->NFkB PDL1 PD-L1 Upregulation NFkB->PDL1 Transcriptional Activation PDL1->CTL Inhibitory Signal (Target for Blockade) Tumor_Lysis Enhanced Tumor Cell Lysis CTL->Tumor_Lysis

Caption: Pemetrexed modulates the tumor microenvironment and enhances anti-tumor immunity.

Mechanisms of Resistance

Resistance to pemetrexed can develop through various mechanisms, including:

  • Increased expression of thymidylate synthase (TYMS) [17]

  • Decreased expression of the solute carrier family 19 member 1 (SLC19A1) , which is responsible for pemetrexed uptake.[17]

  • Activation of survival pathways , such as the PI3K/Akt pathway.[17]

  • Increased expression of ribonucleotide reductase subunit M1 (RRM1) .[18]

  • Upregulation of BMI1 , which is associated with cancer stemness.[19]

Conclusion

This compound exhibits significant preclinical antitumor activity across a range of cancer types, particularly non-small cell lung cancer. Its multi-targeted mechanism of action, which disrupts fundamental pathways of nucleotide synthesis, results in potent cytotoxicity, cell cycle arrest, and apoptosis. Furthermore, emerging evidence of its immunomodulatory properties opens new avenues for combination therapies. Understanding the detailed preclinical profile of pemetrexed, including its efficacy, mechanisms of action, and potential for resistance, is crucial for the continued development and optimal clinical application of this important chemotherapeutic agent.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assays for Pemetrexed Disodium Heptahydrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pemetrexed disodium heptahydrate is a potent, multi-targeted antifolate agent used in the treatment of various cancers, including malignant pleural mesothelioma and non-squamous non-small cell lung cancer (NSCLC).[1][2] Its cytotoxic effects stem from the disruption of folate-dependent metabolic processes essential for cell replication.[3] Pemetrexed is considered a prodrug; once transported into the cell, it is converted into more active polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS).[4] These polyglutamated metabolites are retained within the cell, leading to prolonged inhibition of key enzymes involved in nucleotide synthesis.[3][5] This document provides detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of pemetrexed.

Mechanism of Action

Pemetrexed exerts its antineoplastic activity by primarily inhibiting three folate-dependent enzymes crucial for the de novo biosynthesis of thymidine and purine nucleotides.[1][3]

  • Thymidylate Synthase (TS): As the primary target, inhibition of TS blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), depleting the supply of thymidine required for DNA synthesis.[4][6]

  • Dihydrofolate Reductase (DHFR): Inhibition of DHFR prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for nucleotide synthesis.[3][7]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): Inhibition of GARFT blocks a key step in the purine biosynthesis pathway.[1][3]

The combined inhibition of these pathways leads to the depletion of nucleotide precursors, resulting in the arrest of DNA and RNA synthesis, and ultimately inducing cell cycle arrest and apoptosis.[3][4][8]

Pemetrexed_Mechanism_of_Action cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Pem_ext Pemetrexed RFC Reduced Folate Carrier (RFC) Pem_ext->RFC Transport Pem_int Pemetrexed RFC->Pem_int FPGS FPGS Pem_int->FPGS Pem_poly Pemetrexed Polyglutamates FPGS->Pem_poly Polyglutamation DHFR DHFR Pem_poly->DHFR TS TS Pem_poly->TS GARFT GARFT Pem_poly->GARFT THF THF DHFR->THF Reduction dTMP dTMP TS->dTMP Purine_Synth Purine Synthesis GARFT->Purine_Synth DHF DHF DHF->DHFR dUMP dUMP dUMP->TS DNA_RNA DNA & RNA Synthesis dTMP->DNA_RNA Purine_Synth->DNA_RNA Apoptosis Cell Cycle Arrest & Apoptosis DNA_RNA->Apoptosis

Caption: Mechanism of action of Pemetrexed.

Data Presentation

Quantitative data from in vitro assays are summarized below for clear comparison.

Table 1: Cytotoxicity of Pemetrexed (IC₅₀) in Various Cancer Cell Lines IC₅₀ values represent the concentration of pemetrexed required to inhibit cell growth by 50% after 72 hours of exposure.

Cell LineCancer TypeIC₅₀ (nM)Reference
PC9Non-Small Cell Lung50 - 100[9]
A549Non-Small Cell LungVaries[10]
MSTO-211HMesotheliomaVaries[3]
NCI-H2052MesotheliomaVaries[3]
VariousGastric Cancer17 - 310[11]

Table 2: Enzyme Inhibition Constants (Kᵢ) of Pemetrexed Pentaglutamate The polyglutamated form of pemetrexed is a more potent inhibitor than the parent compound.[4]

Enzyme TargetKᵢ (nM)Reference
Thymidylate Synthase (TS)1.3[12]
Dihydrofolate Reductase (DHFR)7.2[12]
Glycinamide Ribonucleotide Formyltransferase (GARFT)65[12]

Table 3: Effect of Pemetrexed on Cell Cycle Distribution in PC9 Cells Data represents the percentage of cells in each phase of the cell cycle after 72 hours of treatment.

Treatment GroupG₀/G₁ Phase (%)S Phase (%)G₂/M Phase (%)Reference
Control (Untreated)VariesVariesVaries[8][9]
Pemetrexed (50 nM)IncreasedDecreasedVaries[8][9]
Pemetrexed (100 nM)Significantly IncreasedSignificantly DecreasedVaries[8][9]

Experimental Protocols

Critical Note on Culture Media: The efficacy of pemetrexed is highly sensitive to the concentration of folates in the cell culture medium.[5] High levels of folic acid can interfere with the drug's activity.[13] For accurate assessment, it is recommended to use folate-deficient RPMI medium or to perform a media change to a low-folate medium prior to adding the drug.[13][14]

Protocol 1: Cell Viability and Cytotoxicity Assay (WST-1/MTT)

This protocol determines the concentration of pemetrexed that inhibits cell proliferation by 50% (IC₅₀).

Materials:

  • This compound (dissolved in DMSO or sterile water)[9]

  • Selected cancer cell line (e.g., PC9, A549)

  • Complete growth medium (consider folate levels)

  • 96-well microtiter plates

  • WST-1 or MTT proliferation reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Suspend cells in growth medium and seed 4x10³ cells in 100 µL into each well of a 96-well plate.[9]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Drug Preparation: Prepare serial dilutions of pemetrexed in the appropriate culture medium. Concentrations can range from 0.1 nM to 50 µM.[11]

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared pemetrexed dilutions. Include wells with medium only (blank) and medium with vehicle (e.g., DMSO) as controls.

  • Incubation: Incubate the treated plates for 72 hours at 37°C and 5% CO₂.[9][11]

  • Add Reagent: Add 10 µL of WST-1 or MTT reagent to each well and incubate for 1-4 hours, or until a color change is apparent.

  • Measure Absorbance: Shake the plate gently and measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the pemetrexed concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following pemetrexed treatment using flow cytometry.

Materials:

  • This compound

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit[9]

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with desired concentrations of pemetrexed (e.g., IC₅₀ and 2x IC₅₀) and a vehicle control for 48-72 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant.

Protocol 3: Cell Cycle Analysis

This protocol determines the effect of pemetrexed on cell cycle progression. Pemetrexed is known to induce G₁ phase arrest.[8][9]

Materials:

  • This compound

  • 6-well plates

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with various concentrations of pemetrexed for 72 hours.

  • Cell Harvesting: Collect all cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase A staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to model the distribution of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle based on DNA content.

Visualization of Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_workflow Pemetrexed IC₅₀ Determination Workflow A 1. Seed cells into 96-well plate B 2. Incubate for 24h (Cell Attachment) A->B C 3. Treat cells with serial dilutions of Pemetrexed B->C D 4. Incubate for 72h (Drug Exposure) C->D E 5. Add WST-1 or MTT Reagent D->E F 6. Incubate for 1-4h (Color Development) E->F G 7. Measure Absorbance with Plate Reader F->G H 8. Calculate % Viability vs. Control G->H I 9. Plot Dose-Response Curve & Determine IC₅₀ H->I

Caption: Standard workflow for a cell-based cytotoxicity assay.

References

Application Notes: Pemetrexed Disodium Heptahydrate Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pemetrexed disodium heptahydrate is a potent multi-targeted antifolate agent used in chemotherapy, particularly for non-small cell lung cancer (NSCLC) and malignant mesothelioma.[1][2][3] Its mechanism of action involves the disruption of folate-dependent metabolic processes essential for cell replication.[2] Pemetrexed inhibits multiple key enzymes in the purine and pyrimidine synthesis pathways, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][3][4] This inhibition halts DNA and RNA synthesis, leading to cell cycle arrest, primarily in the S-phase, and subsequent apoptosis (programmed cell death).[5]

Evaluating the cytotoxic and cytostatic effects of Pemetrexed is fundamental for preclinical drug efficacy studies. Cell viability assays are crucial tools for determining the dose-dependent effects of Pemetrexed on cancer cell lines, typically by calculating the half-maximal inhibitory concentration (IC50). This document provides detailed protocols for three common cell viability assays—MTT, CellTiter-Glo® (ATP), and Trypan Blue Exclusion—and summarizes reported IC50 values for Pemetrexed in various cancer cell lines.

Mechanism of Action and Signaling Pathways

Pemetrexed enters the cell via transport systems like the reduced folate carrier.[2][4] Inside the cell, it is converted by the enzyme folylpolyglutamate synthetase into polyglutamated forms.[2] These forms are more potent inhibitors of the target enzymes and are retained within the cell for longer periods, enhancing the drug's action in malignant cells.[2][3] By inhibiting TS, DHFR, and GARFT, Pemetrexed depletes the nucleotide pools necessary for DNA and RNA synthesis.[3] This disruption triggers cellular stress responses, activating signaling pathways such as the ATM/p53-dependent and -independent pathways, which can lead to the activation of caspases and apoptosis.[4] Studies have also shown that Pemetrexed can induce S-phase arrest through the activation of the Akt signaling pathway.[5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Target Enzyme Inhibition cluster_3 Cellular Outcomes Pemetrexed_ext Pemetrexed (Extracellular) RFC Reduced Folate Carrier (RFC) Pemetrexed_ext->RFC Pemetrexed_int Pemetrexed (Monoglutamate) RFC->Pemetrexed_int Polyglutamation Polyglutamation (via FPGS) Pemetrexed_int->Polyglutamation Akt_Pathway Akt Pathway Activation Pemetrexed_int->Akt_Pathway Pemetrexed_poly Pemetrexed (Polyglutamated) Polyglutamation->Pemetrexed_poly TS Thymidylate Synthase (TS) Pemetrexed_poly->TS Inhibits DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_poly->DHFR Inhibits GARFT GARFT Pemetrexed_poly->GARFT Inhibits DNA_Synth_Block Pyrimidine & Purine Synthesis Inhibition TS->DNA_Synth_Block DHFR->DNA_Synth_Block GARFT->DNA_Synth_Block S_Phase_Arrest S-Phase Arrest DNA_Synth_Block->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Akt_Pathway->S_Phase_Arrest

Caption: Pemetrexed mechanism of action and resulting cellular pathways.

Quantitative Data Summary

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. It is a standard measure of drug potency. The IC50 of Pemetrexed can vary significantly depending on the cancer cell line and the duration of the assay.

Cell LineCancer TypePemetrexed IC50Assay Duration
A549Non-Small Cell Lung Cancer1.82 ± 0.17 µmol/L48 hours
HCC827Non-Small Cell Lung Cancer1.54 ± 0.30 µmol/L48 hours
H1975Non-Small Cell Lung Cancer3.37 ± 0.14 µmol/L48 hours
PC9Non-Small Cell Lung Cancer0.206 ± 0.0311 µM48 hours
CL1-5Lung Cancer280.7 nM72 hours
H1299Lung Cancer>5 µM72 hours
H2373MesotheliomaVaries by concentration72 hours
H2452MesotheliomaVaries by concentration72 hours

Table References:[6][7][8][9]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]

G start Start plate_cells 1. Seed cells in 96-well plate start->plate_cells incubate_adhere 2. Incubate (24h) for adherence plate_cells->incubate_adhere treat_drug 3. Treat with Pemetrexed (serial dilutions) incubate_adhere->treat_drug incubate_drug 4. Incubate with drug (e.g., 48-72h) treat_drug->incubate_drug add_mtt 5. Add MTT Reagent to each well incubate_drug->add_mtt incubate_mtt 6. Incubate (2-4h) until precipitate forms add_mtt->incubate_mtt add_solubilizer 7. Add Detergent/DMSO to dissolve formazan incubate_mtt->add_solubilizer incubate_dark 8. Incubate in dark (2-4h at RT) add_solubilizer->incubate_dark read_absorbance 9. Read Absorbance at 570 nm incubate_dark->read_absorbance end End read_absorbance->end

Caption: Experimental workflow for the MTT cell viability assay.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.[7]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the Pemetrexed dilutions. Include untreated (vehicle control) wells.

  • Exposure: Incubate the cells with the drug for the desired period (e.g., 48 or 72 hours).[6][7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[12][13]

  • Incubation: Incubate the plate at room temperature in the dark for 2-4 hours, mixing gently to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[14] The reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[15]

G start Start plate_cells 1. Seed cells in opaque-walled 96-well plate start->plate_cells incubate_adhere 2. Incubate (24h) for adherence plate_cells->incubate_adhere treat_drug 3. Treat with Pemetrexed (serial dilutions) incubate_adhere->treat_drug incubate_drug 4. Incubate with drug (e.g., 48-72h) treat_drug->incubate_drug equilibrate_temp 5. Equilibrate plate to room temperature (30 min) incubate_drug->equilibrate_temp add_reagent 6. Add CellTiter-Glo® Reagent to each well (1:1 ratio) equilibrate_temp->add_reagent mix_plate 7. Mix on orbital shaker (2 min) add_reagent->mix_plate incubate_stabilize 8. Incubate at RT (10 min) to stabilize signal mix_plate->incubate_stabilize read_luminescence 9. Read Luminescence incubate_stabilize->read_luminescence end End read_luminescence->end

Caption: Experimental workflow for the CellTiter-Glo® (ATP) assay.

Protocol:

  • Cell Plating: Seed cells in an opaque-walled 96-well plate suitable for luminescence assays at 100 µL per well.

  • Incubation: Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Add 100 µL of serially diluted Pemetrexed to the wells and incubate for the desired exposure time (e.g., 48-72 hours).

  • Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12]

  • Reagent Addition: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[14] Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]

  • Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer or a microplate reader with luminescence capabilities.

Trypan Blue Exclusion Assay

This assay distinguishes viable from non-viable cells based on membrane integrity.[16][17] Viable cells have intact membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[18][19]

G start Start treat_cells 1. Treat cells in culture flask/plate with Pemetrexed start->treat_cells harvest_cells 2. Harvest cells (e.g., trypsinization) treat_cells->harvest_cells create_suspension 3. Create single-cell suspension in PBS/media harvest_cells->create_suspension mix_dye 4. Mix cell suspension with Trypan Blue (1:1 ratio) create_suspension->mix_dye incubate_dye 5. Incubate for 3-5 minutes at RT mix_dye->incubate_dye load_hema 6. Load 10 µL of mixture onto a hemocytometer incubate_dye->load_hema count_cells 7. Count unstained (viable) and stained (non-viable) cells under a microscope load_hema->count_cells calculate_viability 8. Calculate % Viability count_cells->calculate_viability end End calculate_viability->end

Caption: Experimental workflow for the Trypan Blue exclusion assay.

Protocol:

  • Cell Culture and Treatment: Grow cells in appropriate culture vessels (e.g., 6-well plates) and treat with desired concentrations of Pemetrexed for a specific duration.

  • Cell Harvesting: Detach adherent cells using trypsin and collect all cells (including any floating dead cells from the supernatant) into a conical tube. Centrifuge to pellet the cells and resuspend in a small, known volume of PBS or serum-free medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (e.g., 10 µL of cell suspension + 10 µL of trypan blue).[18]

  • Incubation: Allow the mixture to incubate at room temperature for 3-5 minutes.[19] Do not exceed 5 minutes, as this can lead to viable cells beginning to take up the dye.[17][19]

  • Counting: Load 10 µL of the mixture into a hemocytometer.[18]

  • Data Acquisition: Under a light microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the central grid of the hemocytometer.

  • Calculation: Calculate the percentage of viable cells using the formula:

    • % Viability = (Number of viable cells / Total number of cells) x 100.[18]

References

Pemetrexed Disodium Heptahydrate: Application Notes and Protocols for Apoptosis Induction Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanisms and analysis of apoptosis induced by the multi-targeted antifolate agent, Pemetrexed Disodium Heptahydrate. Detailed protocols for key experimental assays are included to facilitate research and development in oncology.

Pemetrexed is known to induce apoptosis in various cancer cell lines, primarily through the disruption of folate-dependent processes essential for nucleotide synthesis. This leads to DNA damage and cell cycle arrest, ultimately triggering programmed cell death through both intrinsic and extrinsic pathways.[1][2]

Key Mechanisms of Pemetrexed-Induced Apoptosis:

  • Induction of DNA Damage: Pemetrexed inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), leading to the depletion of nucleotide pools necessary for DNA replication and repair.[1][2] This results in DNA damage and the activation of damage response pathways.

  • Activation of Intrinsic Apoptosis Pathway: Pemetrexed treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol.[3] Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates such as poly (ADP-ribose) polymerase (PARP).[3][4]

  • Activation of Extrinsic Apoptosis Pathway: Pemetrexed has been shown to upregulate the expression of death receptors like Fas and DR4, as well as their respective ligands, FasL and TRAIL.[3] This engagement of death receptors leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic cascade.

  • Involvement of p53 and Akt Signaling: The apoptotic response to pemetrexed can be mediated through both p53-dependent and p53-independent mechanisms.[1] Additionally, pemetrexed can induce a deregulated activation of the Akt signaling pathway, which, contrary to its usual pro-survival role, contributes to S-phase arrest and apoptosis in certain contexts.[5][6]

  • Generation of Reactive Oxygen Species (ROS): Pemetrexed treatment has been associated with an increase in intracellular ROS levels, which can contribute to DNA damage and the induction of apoptosis.[1]

Data Presentation

Table 1: IC50 Values of Pemetrexed in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Reference
MSTO-211HMalignant Pleural Mesothelioma31.8[7]
TCC-MESO-2Malignant Pleural Mesothelioma32.3[7]
H2373MesotheliomaNot specified, graphical representation[8]
H2452MesotheliomaNot specified, graphical representation[8]
A549Non-Small Cell Lung CancerNot specified, graphical representation
NCI-H460Non-Small Cell Lung CancerNot specified, graphical representation
NCI-H2228Non-Small Cell Lung CancerNot specified, graphical representation
NCI-H3122Non-Small Cell Lung CancerNot specified, graphical representation
CL1-5Lung Cancer280.7[9]
CL1-5_R1Lung Cancer139.6[9]
CL1-5_R2Lung Cancer182[9]
CL1-5_NR1Lung Cancer359.1[9]
CL1-5_NR2Lung Cancer378.3[9]
CL141Lung Cancer636.5[9]
H1299Lung Cancer1070[9]
A375Melanoma270[1]
Hs294TMelanoma410[1]
HT144Melanoma320[1]
MeWoMelanoma990[1]
Table 2: Pemetrexed-Induced Apoptosis in PC9 Cells (EGFR exon 19 deletion)
Pemetrexed Concentration% of Apoptotic Cells (Annexin V positive)Reference
Control (DMSO)~5%[3]
50 nMNot specified, graphical representation[3]
100 nM~22% (late apoptotic)[3]

Data presented as approximate values based on graphical representation in the cited source.

Table 3: Pemetrexed-Induced Caspase Activity
Cell LineTreatmentFold Increase in Caspase-3/7 ActivityReference
A549Pemetrexed (various concentrations)Dose-dependent increase
NCI-H460Pemetrexed (various concentrations)Dose-dependent increase
NCI-H2228Pemetrexed (various concentrations)Dose-dependent increase
NCI-H3122Pemetrexed (various concentrations)Dose-dependent increase

Specific fold-increase values were not provided in the text, but graphical data indicated a clear dose-dependent increase.

Experimental Protocols

Cell Culture and Pemetrexed Treatment
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Pemetrexed Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of pemetrexed. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) before proceeding with apoptosis assays.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[10]

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • TUNEL Assay Kit

  • PBS

  • 4% Paraformaldehyde in PBS (Fixation Buffer)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Preparation: Prepare cells on coverslips or in multi-well plates. After treatment, wash with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[11]

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 2-10 minutes on ice or at room temperature.[11][12]

  • Washing: Wash the cells twice with PBS.

  • TUNEL Reaction: Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (containing TdT enzyme and labeled dUTPs). Incubate the cells with the reaction mixture for 60 minutes at 37°C in a humidified chamber.[11]

  • Washing: Wash the cells three times with PBS.

  • Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

  • Analysis: Analyze the samples by fluorescence microscopy or flow cytometry. Apoptotic cells will exhibit bright nuclear fluorescence.

Western Blot Analysis for Bcl-2 Family Proteins and PARP Cleavage

This method is used to quantify the expression levels of key apoptosis-related proteins.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved PARP, anti-caspase-3, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in Lysis Buffer on ice.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways

Pemetrexed_Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Pemetrexed_ext Pemetrexed FasL_Fas FasL/Fas Pemetrexed_ext->FasL_Fas DR4_TRAIL DR4/TRAIL Pemetrexed_ext->DR4_TRAIL Caspase8 Caspase-8 FasL_Fas->Caspase8 DR4_TRAIL->Caspase8 Bax Bax Caspase8->Bax tBid Caspase3 Caspase-3 Caspase8->Caspase3 Pemetrexed_int Pemetrexed DNA_damage DNA Damage Pemetrexed_int->DNA_damage p53 p53 DNA_damage->p53 p53->Bax Bcl2 Bcl-2 p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Caspase9->Caspase3 Apoptosome->Caspase9 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Pemetrexed induces apoptosis via extrinsic and intrinsic pathways.

Pemetrexed_Akt_Signaling Pemetrexed Pemetrexed Akt Akt Activation Pemetrexed->Akt Cdk2_CyclinA Cdk2/Cyclin A Activation Akt->Cdk2_CyclinA S_Phase_Arrest S-Phase Arrest Cdk2_CyclinA->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: Pemetrexed's pro-apoptotic Akt signaling pathway.

Experimental_Workflow_Apoptosis_Analysis cluster_assays Apoptosis Assays Start Start: Cancer Cell Culture Treatment Pemetrexed Treatment (Dose- and Time-course) Start->Treatment AnnexinV Annexin V/PI Staining (Flow Cytometry) Treatment->AnnexinV TUNEL TUNEL Assay (Microscopy/Flow Cytometry) Treatment->TUNEL WesternBlot Western Blot (Bcl-2 family, PARP, Caspases) Treatment->WesternBlot Data_Analysis Data Analysis and Quantification AnnexinV->Data_Analysis TUNEL->Data_Analysis WesternBlot->Data_Analysis Conclusion Conclusion: Apoptosis Induction Confirmed Data_Analysis->Conclusion

Caption: Workflow for analyzing pemetrexed-induced apoptosis.

References

Application Notes and Protocols for the HPLC Analysis of Pemetrexed Disodium Heptahydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of Pemetrexed Disodium Heptahydrate. The methodologies outlined are suitable for both the assay and the determination of related substances, crucial for quality control and stability studies in pharmaceutical development.

Overview of Analytical Methods

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the quantitative analysis of this compound in bulk drug substances and pharmaceutical formulations.[1][2][3][4][5] These methods are designed to be simple, rapid, precise, and accurate, adhering to the guidelines set by the International Council on Harmonisation (ICH).[1][3][4] The primary analytical approaches involve isocratic and gradient elution modes to separate Pemetrexed from its potential impurities and degradation products.[1][6][7]

Chromatographic Conditions for Analysis

The selection of appropriate chromatographic conditions is critical for achieving optimal separation and quantification. Below is a summary of various reported HPLC conditions for both assay and related substances analysis of this compound.

Table 1: HPLC Conditions for Pemetrexed Assay
ParameterMethod 1Method 2Method 3
Column Kromasil C18 (250 x 4.6 mm, 5 µm)[8]Luna C18 (250 x 4.6 mm, 5 µm)[3][9]Zorbax SB C8 (150 x 4.6 mm, 3.5 µm)[4]
Mobile Phase 20 mM Dibasic Phosphate Buffer (pH 6.5) : Acetonitrile (88:12 v/v)[8]Sodium Dihydrogen Orthophosphate Buffer (pH 4.0) : Acetonitrile (70:30 v/v)[9]0.17% Glacial Acetic Acid (pH 5.3) : Acetonitrile (89:11 v/v)[4]
Flow Rate Not Specified0.8 mL/min[9]2.0 mL/min[4]
Detection Wavelength 254 nm[8]254 nm[3][9]Not Specified
Injection Volume 20 µL[8]10 µL[9]20 µL[4]
Column Temperature Not Specified25°C[3][9]30°C[4]
Run Time Not Specified10 minutes[3][9]Not Specified
Table 2: HPLC Conditions for Pemetrexed Related Substances
ParameterMethod AMethod BMethod C
Column X-Bridge C18 (150 x 4.6 mm, 5 µm)[1]Zorbax SB-Phenyl (250 x 4.6 mm, 5 µm)[6]Hypersil BDS C18 (100 x 4.6 mm, 3 µm)[2]
Mobile Phase A Buffer (pH 5.0 with Orthophosphoric Acid)0.03% TFA in Water[6]0.02M Sodium Dihydrogen Phosphate with 0.1% HCOOH (pH 3.8)
Mobile Phase B Acetonitrile0.025% TFA in Acetonitrile[6]Acetonitrile
Elution Mode Isocratic (85:15 Buffer:ACN)[1]Gradient[6]Gradient
Flow Rate 1.0 mL/min[1]Not Specified1.2 mL/min[2]
Detection Wavelength 230 nm[1]228 nm[6]Not Specified
Injection Volume 20 µL[1]5 µL[6]Not Specified
Column Temperature Room Temperature[1]Ambient[6]27°C[2]
Run Time 15 minutes[1]40 minutes[6]Not Specified

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the HPLC analysis of this compound.

Apparatus and Reagents
  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.[10]

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • pH meter.

  • Syringe filters (0.22 µm or 0.45 µm).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Phosphoric acid, Trifluoroacetic acid (TFA), Sodium dihydrogen phosphate, Dibasic phosphate buffer, Glacial acetic acid (as required by the chosen method).

Preparation of Solutions

Mobile Phase Preparation (Example based on Assay Method 2):

  • Prepare a Sodium Dihydrogen Orthophosphate buffer solution.

  • Adjust the pH of the buffer to 4.0 using phosphoric acid.

  • Mix the buffer and acetonitrile in a ratio of 70:30 (v/v).

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

Standard Solution Preparation (Example concentration):

  • Accurately weigh about 25 mg of this compound reference standard.

  • Transfer it to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent (typically water or mobile phase). This yields a concentration of approximately 0.5 mg/mL.[11]

  • Further dilutions can be made to achieve the desired concentration for the calibration curve.[8]

Sample Solution Preparation (from Lyophilized Powder for Injection):

  • Reconstitute the contents of a Pemetrexed vial with a specified volume of a suitable solvent (e.g., 20 mL of HPLC grade water).[9]

  • Transfer the reconstituted solution to a volumetric flask (e.g., 200 mL) and dilute to the mark with the same solvent.[9]

  • Perform a final dilution to bring the concentration within the linear range of the method (e.g., transfer 2 mL to a 100 mL volumetric flask and dilute with the diluent).[9]

Chromatographic Procedure
  • Set up the HPLC system with the chosen column and chromatographic conditions as detailed in Table 1 or Table 2.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Perform multiple injections of the standard solution to check for system suitability.[1]

  • Inject the sample solutions for analysis.

  • After the analysis, flush the column with an appropriate solvent mixture (e.g., a higher percentage of organic solvent) and store it according to the manufacturer's recommendations.

System Suitability and Method Validation

Method validation is performed according to ICH guidelines to ensure the analytical method is suitable for its intended purpose.[1][3][9]

Table 3: System Suitability and Validation Parameters
ParameterAcceptance CriteriaTypical Results
Theoretical Plates NLT 2000[6]> 3000[7]
Tailing Factor (Asymmetry) NMT 2.0[11]1.1 - 1.4[7]
Resolution NLT 1.5 between Pemetrexed and adjacent peaks[6]> 2.0
%RSD for replicate injections NMT 2.0%[11]< 1.0%[4]
Linearity (Correlation Coefficient) r ≥ 0.999[3][8]0.9999[4]
Accuracy (% Recovery) 98.0% - 102.0%98.80% - 101.87%[8]
Precision (%RSD) NMT 2.0%Intra-day: 0.21-0.68%, Inter-day: 0.44-0.88%[8]
LOD & LOQ Signal-to-noise ratio of 3:1 and 10:1 respectivelyLOD: 0.445 µg/mL, LOQ: 1.348 µg/mL[8]

Visualizations

Experimental Workflow for Pemetrexed HPLC Analysis

G A Sample and Standard Preparation E Sample Analysis (Blank, Standard, and Sample Injections) A->E B Mobile Phase Preparation & Degassing C HPLC System Setup & Equilibration B->C D System Suitability Testing (Replicate Standard Injections) C->D D->E If suitability passes F Data Acquisition & Processing E->F G Calculation of Assay/Impurity Content F->G H Reporting of Results G->H G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision

References

Application Notes and Protocols for Investigating Pemetrexed Disodium Heptahydrate Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed, a multi-targeted antifolate drug, is a cornerstone in the treatment of non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. However, the development of acquired resistance significantly limits its long-term efficacy. Understanding the molecular mechanisms underpinning this resistance is critical for developing strategies to overcome it and improve patient outcomes. These application notes provide a comprehensive overview of the key mechanisms of pemetrexed resistance and detailed protocols for investigating these pathways in a laboratory setting.

The primary mechanisms of resistance to pemetrexed can be broadly categorized into several key areas:

  • Altered Drug Transport and Metabolism: Reduced uptake into the cancer cell and inefficient intracellular retention are primary resistance mechanisms. This involves the downregulation of folate transporters like the reduced folate carrier (RFC) and upregulation of efflux pumps. Furthermore, impaired polyglutamylation, a process that traps the drug inside the cell and increases its inhibitory activity, is a significant factor. This is often due to decreased expression of folylpolyglutamate synthetase (FPGS) or increased expression of γ-glutamyl hydrolase (GGH), which removes the glutamate tail.[1]

  • Target Enzyme Modifications: Pemetrexed's cytotoxic effects stem from the inhibition of several key enzymes in the folate pathway. Upregulation of the primary target, thymidylate synthase (TS), is one of the most frequently observed resistance mechanisms.[2][3] Increased levels of TS can overcome the inhibitory effects of the drug, allowing for continued DNA synthesis and repair. Alterations in other target enzymes, such as dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT), also contribute to resistance.[1]

  • Enhanced DNA Damage Repair: Pemetrexed induces DNA damage. Cancer cells can develop resistance by upregulating DNA repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER).[1][4] Key proteins in these pathways, including uracil DNA glycosylase (UDG) and excision repair cross-complementation group 1 (ERCC1), are often overexpressed in resistant cells.[1][4]

  • Activation of Pro-Survival Signaling Pathways: Several intracellular signaling pathways can be activated to promote cell survival and proliferation in the presence of pemetrexed. The PI3K/Akt/mTOR pathway is a central hub for cell growth and survival, and its activation is linked to pemetrexed resistance.[5][6] Additionally, the epithelial-to-mesenchymal transition (EMT) program can be activated, leading to increased cell motility, invasion, and drug resistance.[1][2] This is often mediated by pathways involving ERK and ZEB1.[4][7]

  • Cancer Stem Cell Phenotype: The presence of a subpopulation of cancer stem cells (CSCs) is associated with resistance to various chemotherapies, including pemetrexed.[8] These cells often overexpress markers like BMI1, which contributes to both resistance and tumor recurrence.[8][9]

Data Presentation: Key Molecular Changes in Pemetrexed Resistance

The following tables summarize quantitative data on the molecular alterations commonly observed in pemetrexed-resistant non-small cell lung cancer (NSCLC) cell lines.

Table 1: Gene Expression Changes in Pemetrexed-Resistant NSCLC Cell Lines

GeneFunctionCell LineFold Change in Resistant vs. Parental CellsReference
TYMS (TS)Primary drug target; DNA synthesisA549/PEM-1621.2-fold increase[2]
TYMS (TS)Primary drug target; DNA synthesisPC-9/PEMSignificant increase[10]
SLC19A1 (RFC)Drug uptake transporterA549/PEMMarkedly decreased[10]
FPGSPolyglutamylation (drug retention)A549/PEM-1.6 & -6.4Significantly decreased[2]
DHFRDrug target; Folate metabolismA549/PEMSignificantly increased[11]
RRM1DNA synthesisNSCLC patientsInversely correlated with tumor response[1][4]
UDGDNA repair (BER pathway)NSCLC cell linesHigher expression associated with resistance[1][4]
ERCC1DNA repair (NER pathway)NSCLC patientsLow expression associated with prolonged survival[1][4]
BMI1Cancer stem cell markerPemetrexed-resistant A549Upregulated[8][9]

Table 2: Protein Level Changes in Pemetrexed-Resistant NSCLC Cell Lines

ProteinFunctionCell LineChange in Resistant vs. Parental CellsReference
Thymidylate Synthase (TS)Primary drug targetA549/PEM sublinesIncreased expression[11]
Thymidylate Synthase (TS)Primary drug targetMesothelioma (post-resistance)Increased staining from <1% to 25% of cells[12]
p-AktPro-survival signalingA549Pemetrexed treatment inhibits phosphorylation[13]
ZEB1EMT transcription factorPemetrexed-resistant A549Upregulated[4]
FibronectinEMT markerPemetrexed-resistant A549Upregulated[4]
E-cadherinEpithelial markerPemetrexed-resistant A549Downregulated[4]
CHK1DNA damage responseMesothelioma (post-resistance)Increased staining from <5% to 50% of cells[12]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow Diagrams

Pemetrexed_Uptake_and_Metabolism Pemetrexed Uptake and Intracellular Metabolism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_resistance Resistance Mechanisms Pemetrexed_ext Pemetrexed RFC RFC (SLC19A1) Pemetrexed_ext->RFC Uptake FRa FR-α Pemetrexed_ext->FRa Uptake Pemetrexed_int Pemetrexed FPGS FPGS Pemetrexed_int->FPGS Polyglutamylation Pemetrexed_poly Pemetrexed Polyglutamate GGH GGH Pemetrexed_poly->GGH Deglutamylation TS TS Pemetrexed_poly->TS Inhibition DHFR DHFR Pemetrexed_poly->DHFR Inhibition GARFT GARFT Pemetrexed_poly->GARFT Inhibition RFC->Pemetrexed_int RFC_down ↓ RFC/FR-α Expression RFC->RFC_down FRa->Pemetrexed_int FPGS->Pemetrexed_poly FPGS_down ↓ FPGS Activity FPGS->FPGS_down GGH->Pemetrexed_int GGH_up ↑ GGH Activity GGH->GGH_up DNA_Synthesis DNA Synthesis & Repair TS->DNA_Synthesis TS_up ↑ TS Expression TS->TS_up DHFR->DNA_Synthesis GARFT->DNA_Synthesis PI3K_Akt_EMT_Pathway Key Pro-Survival Signaling in Pemetrexed Resistance cluster_PI3K PI3K/Akt Pathway cluster_EMT EMT Pathway cluster_pemetrexed EGFR Growth Factor Receptors (e.g., EGFR) PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MAPK MAPK (ERK, p38) Akt->MAPK Crosstalk Survival Cell Survival, Proliferation, & Drug Resistance mTOR->Survival ZEB1 ZEB1 MAPK->ZEB1 Ecadherin ↓ E-cadherin ZEB1->Ecadherin Vimentin ↑ Vimentin/ Fibronectin ZEB1->Vimentin EMT_phenotype EMT Phenotype: Invasion & Resistance Ecadherin->EMT_phenotype Vimentin->EMT_phenotype Pemetrexed Pemetrexed Treatment Resistance Acquired Resistance Pemetrexed->Resistance Resistance->EGFR Activates Resistance->MAPK Activates Experimental_Workflow Workflow for Investigating Pemetrexed Resistance cluster_analysis Start Parental Cancer Cell Line (e.g., A549, PC-9) Generate Generate Resistant Line (Stepwise dose escalation) Start->Generate Confirm Confirm Resistance (IC50 via MTT/MTS Assay) Generate->Confirm Analyze Molecular Analysis Confirm->Analyze qRT_PCR qRT-PCR (TYMS, SLC19A1, FPGS) Analyze->qRT_PCR Western Western Blot (TS, p-Akt, ZEB1) Analyze->Western Functional Functional Assays (Migration, Invasion) Analyze->Functional Data Data Interpretation & Mechanism Identification qRT_PCR->Data Gene Expression Data Western->Data Protein Level Data Functional->Data Phenotypic Data

References

Troubleshooting & Optimization

Technical Support Center: Pemetrexed Disodium Heptahydrate for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pemetrexed disodium heptahydrate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of pemetrexed?

Pemetrexed is a multi-targeted antifolate agent.[1] It functions by inhibiting three key enzymes involved in the synthesis of purine and pyrimidine nucleotides: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[2][3][4] By blocking these enzymes, pemetrexed disrupts the production of DNA and RNA, which are essential for the growth and survival of cancer cells, ultimately leading to cell death.[2][5]

Q2: What is a typical starting concentration range for pemetrexed in cell culture?

The effective concentration of pemetrexed can vary significantly depending on the cell line. Based on published data, IC50 values (the concentration required to inhibit cell growth by 50%) for non-small cell lung cancer (NSCLC) cell lines typically range from nanomolar to low micromolar concentrations after 48 to 72 hours of treatment. For example, IC50 values for A549 cells have been reported to be around 1.82 µM to 4.653 µM, while for HCC827 cells, it is approximately 1.54 µM after 48 hours.[6][7] For gastric cancer cell lines, IC50 values can range from 17 nM to over 50 µM.[8] It is recommended to perform a dose-response experiment starting with a broad range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in water.[9] To prepare a stock solution, dissolve the powder in sterile, distilled water. For example, you can prepare a 10 mM stock solution and then further dilute it in your cell culture medium to the desired final concentrations. It is advisable to store stock solutions in aliquots at -20°C to avoid repeated freeze-thaw cycles.[10] Solutions in distilled water may be stored at -20°C for up to one month.[9]

Q4: What is the recommended incubation time for pemetrexed treatment?

A common incubation time for assessing the cytotoxic effects of pemetrexed in vitro is 72 hours.[11][12] However, shorter or longer incubation times may be appropriate depending on the specific research question and the doubling time of the cell line being used. Some studies have assessed cellular effects after 24 or 48 hours of treatment.[6][7]

Troubleshooting Guide

Problem 1: I am not observing any significant cytotoxicity even at high concentrations of pemetrexed.

  • Possible Cause 1: High Folate Content in Culture Medium. Pemetrexed's efficacy can be inhibited by high concentrations of folic acid and its analogs present in some cell culture media.[13]

    • Solution: Check the formulation of your cell culture medium. If it contains high levels of folic acid, consider switching to a low-folate medium, such as RPMI-1640, for the duration of the pemetrexed treatment. One study found that substituting BEGM medium with 5% RPMI + EGF allowed for the observation of pemetrexed's anticancer activity.[13]

  • Possible Cause 2: Intrinsic or Acquired Resistance of the Cell Line. The target cell line may have inherent resistance to pemetrexed. Mechanisms of resistance can include decreased activity of folylpoly-γ-glutamate synthetase (FPGS), which is required for the intracellular activation of pemetrexed, or increased expression of the target enzyme, thymidylate synthase (TS).[8][14]

    • Solution: If you suspect resistance, you can assess the expression levels of key proteins like TS, FPGS, and reduced folate carrier (RFC) in your cell line.[15] Consider using a different cell line known to be sensitive to pemetrexed as a positive control.

  • Possible Cause 3: Drug Inactivation. Improper storage or handling of the pemetrexed stock solution can lead to its degradation.

    • Solution: Ensure that the stock solution is stored correctly at -20°C in aliquots.[10] Prepare fresh dilutions in culture medium for each experiment.

Problem 2: I am observing high variability in my results between experiments.

  • Possible Cause 1: Inconsistent Cell Seeding Density. Variations in the initial number of cells seeded can lead to inconsistent results in cytotoxicity assays.

    • Solution: Ensure that you are using a consistent cell seeding density for all experiments. Perform cell counts accurately before seeding.

  • Possible Cause 2: Fluctuation in Incubation Time. Even small variations in the drug exposure time can affect the outcome.

    • Solution: Standardize the incubation time for all experiments. Use a timer to ensure consistent drug exposure.

  • Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the perimeter of a multi-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity.

Quantitative Data Summary

Table 1: IC50 Values of Pemetrexed in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeAssay
A549Non-Small Cell Lung Cancer1.82 ± 0.17 µM48 hoursCCK8
A549Non-Small Cell Lung Cancer4.653 µM24 hoursMTT
A549Non-Small Cell Lung Cancer1.861 µM48 hoursMTT
HCC827Non-Small Cell Lung Cancer1.54 ± 0.30 µM48 hoursCCK8
H1975Non-Small Cell Lung Cancer3.37 ± 0.14 µM48 hoursCCK8
CL1-5Non-Small Cell Lung Cancer280.7 nM72 hoursSRB
H1299Non-Small Cell Lung Cancer>5 µM72 hoursSRB
SNU-601Gastric Cancer17 - 36 nMNot SpecifiedMTT
SNU-5Gastric Cancer10.7 µMNot SpecifiedMTT
SNU-620Gastric Cancer> 50 µMNot SpecifiedMTT
H2373MesotheliomaNot Specified72 hoursCCK8
H2452MesotheliomaNot Specified72 hoursCCK8

Data compiled from multiple sources.[6][7][8][11][16] The specific IC50 values can vary between laboratories due to differences in experimental conditions.

Experimental Protocols

Protocol 1: Determination of IC50 using a Tetrazolium-Based (MTT/WST-1) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.[11][12]

  • Drug Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of pemetrexed. Include untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[12]

  • MTT/WST-1 Addition: Add 10 µL of the MTT or WST-1 reagent to each well and incubate for an additional 1-4 hours, or as per the manufacturer's instructions.

  • Measurement: If using MTT, add a solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Pemetrexed_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_synthesis Nucleotide Synthesis Pemetrexed_ext Pemetrexed (extracellular) RFC Reduced Folate Carrier (RFC) Pemetrexed_ext->RFC Transport Pemetrexed_int Pemetrexed (intracellular) RFC->Pemetrexed_int FPGS FPGS Pemetrexed_int->FPGS Polyglutamation Pemetrexed_poly Pemetrexed Polyglutamates FPGS->Pemetrexed_poly TS Thymidylate Synthase (TS) Pemetrexed_poly->TS Inhibition DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_poly->DHFR Inhibition GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed_poly->GARFT Inhibition DNA_RNA DNA & RNA Synthesis TS->DNA_RNA DHFR->DNA_RNA GARFT->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis Inhibition leads to Experimental_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight (adhesion) Seed_Cells->Incubate_Overnight Prepare_Drug Prepare serial dilutions of Pemetrexed Incubate_Overnight->Prepare_Drug Treat_Cells Treat cells with Pemetrexed Incubate_Overnight->Treat_Cells Prepare_Drug->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_Reagent Add viability reagent (e.g., MTT, WST-1) Incubate_72h->Add_Reagent Incubate_Reagent Incubate reagent Add_Reagent->Incubate_Reagent Measure_Absorbance Measure absorbance Incubate_Reagent->Measure_Absorbance Analyze_Data Analyze data and calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End Troubleshooting_Guide Start No significant cytotoxicity observed Check_Medium Check folate content in medium Start->Check_Medium High_Folate High folate? Check_Medium->High_Folate Switch_Medium Switch to low-folate medium (e.g., RPMI) High_Folate->Switch_Medium Yes Check_Resistance Assess cell line resistance High_Folate->Check_Resistance No Known_Resistance Known resistant cell line? Check_Resistance->Known_Resistance Use_Control Use a sensitive cell line as control Known_Resistance->Use_Control Yes Check_Drug Check drug stock solution Known_Resistance->Check_Drug No Improper_Storage Improperly stored? Check_Drug->Improper_Storage Prepare_Fresh Prepare fresh stock solution Improper_Storage->Prepare_Fresh Yes Other_Factors Consider other factors (e.g., incubation time) Improper_Storage->Other_Factors No

References

Pemetrexed Disodium Heptahydrate Impurity Profiling: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pemetrexed disodium heptahydrate. It focuses on impurity profiling and identification to assist in ensuring the quality and stability of this active pharmaceutical ingredient.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through two main pathways: oxidation and hydrolysis.[1][2][3] Oxidation is the most significant degradation mechanism in aqueous solutions.[4][5] Stress testing has identified that a majority of degradation products, typically six out of seven major ones, result from oxidation, with the remaining one arising from hydrolysis.[1][2][3]

Q2: What are the common process-related and degradation impurities of pemetrexed?

A2: Several impurities have been identified that can arise during the synthesis or degradation of pemetrexed. Some of the most commonly cited impurities include:

  • Impurity A (N-Methyl Pemetrexed): A process-related impurity.[6][7]

  • Impurity B & C (Dimer Impurities): Can form during basic hydrolysis.[6][7]

  • Impurity D (γ-Dipeptide Impurity): A process-related impurity.[6]

  • Impurity E ((R)-Enantiomer): The D-enantiomer of pemetrexed.[6][7]

  • Oxidative Degradants: Such as α-hydroxy lactams, keto-pemetrexed, and oxidative dimers.[4][5]

  • Hydrolysis Products: Including des-glutamate and glutamic acid, which can form under acidic conditions.[4][5]

Q3: An unknown peak is appearing in my HPLC chromatogram during stability studies. What could it be?

A3: An unexpected peak in your HPLC analysis could be a degradation product. Consider the storage and handling conditions of your sample. If the sample was exposed to light, heat, or oxidizing conditions, you may be observing oxidative degradation products.[1][2] If the sample was stored in a solution with a low or high pH, hydrolysis products might be forming.[4][5] To identify the unknown peak, it is recommended to perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) and compare the resulting chromatograms with your sample's chromatogram. Mass spectrometry (LC-MS) can be a powerful tool for elucidating the structure of the unknown impurity.[1]

Q4: My pemetrexed sample is showing an increase in total impurities over time, even when stored under recommended conditions. What could be the cause?

A4: Even under recommended storage conditions (refrigerated at 2-8°C), a gradual increase in related substances can occur.[4] The primary mechanism is likely slow oxidation.[4] It is crucial to minimize exposure to oxygen by using appropriate packaging and potentially inert gas blanketing. The rate of degradation can also be influenced by the concentration of the pemetrexed solution.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected peaks in HPLC Formation of degradation products due to stress conditions (light, heat, oxidation, extreme pH).[1][2]Conduct forced degradation studies to identify potential degradants. Use a stability-indicating HPLC method. Employ LC-MS for structural elucidation of unknown peaks.[1]
Out-of-specification results for known impurities Issues with the manufacturing process or raw materials.Review the synthesis steps, especially the coupling reaction and hydrolysis, for potential side reactions.[6] Verify the purity of starting materials, such as diethyl L-glutamate, for enantiomeric impurities.[6]
Poor resolution between pemetrexed and impurity peaks Suboptimal HPLC method parameters.Optimize the mobile phase composition, pH, gradient, and column temperature. A reversed-phase C18 column is commonly used.[8][9]
Inconsistent impurity levels between batches Variability in the manufacturing process or storage conditions.Ensure consistent control over process parameters (temperature, pH, reaction time). Standardize storage and handling procedures to minimize degradation.

Experimental Protocols

Stability-Indicating Reversed-Phase HPLC Method for Impurity Profiling

This protocol provides a general framework for the analysis of pemetrexed and its related substances. Method optimization and validation are essential for specific applications.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

2. Chromatographic Conditions:

  • Column: Hypersil BDS C18, 100 x 4.6 mm, 3 µm (or equivalent).[8]

  • Mobile Phase A: 0.02 M sodium dihydrogen phosphate with 0.1% formic acid, pH adjusted to 3.8 with dilute sodium hydroxide.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient: A gradient elution is typically used to separate all related substances. An example gradient could start with a low percentage of Mobile Phase B, gradually increasing to elute more retained impurities.

  • Flow Rate: 1.2 mL/min.[8]

  • Column Temperature: 27°C.[8]

  • Detection Wavelength: 240 nm.[8]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Diluent: Methanol:water (1:1 v/v).[8]

  • Standard Solution: Prepare a known concentration of this compound reference standard in the diluent.

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a similar concentration as the standard solution.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and response of the main peak.

  • Inject the sample solution.

  • Identify and quantify impurities based on their retention times relative to the main peak and their response factors if known.

Quantitative Data Summary

Table 1: Pharmacopoeial Impurity Limits for this compound API

ImpurityAcceptance Criteria (NMT %)
Impurity E (Enantiomeric impurity)0.3
Impurities A, D0.15 each
Unspecified impurities0.10 each
Total impurities0.6

Data sourced from the British Pharmacopoeia 2020 monograph for the API.[4]

Table 2: Example HPLC Method Parameters

ParameterValue
ColumnHypersil BDS C18, 100 x 4.6mm, 3µm[8]
Mobile PhaseA: 0.02M NaH2PO4 with 0.1% HCOOH, pH 3.8B: Acetonitrile[8]
Flow Rate1.2 mL/min[8]
Column Temperature27°C[8]
Detection240 nm[8]
DiluentMethanol:Water (1:1)[8]

Visualizations

Pemetrexed_Degradation_Pathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Pemetrexed Pemetrexed Oxidative_Dimers Oxidative Dimers Pemetrexed->Oxidative_Dimers O2 Keto_Pemetrexed Keto-Pemetrexed Pemetrexed->Keto_Pemetrexed O2 Alpha_Hydroxy_Lactams α-Hydroxy Lactams Pemetrexed->Alpha_Hydroxy_Lactams O2 Des_Glutamate Des-glutamate Pemetrexed->Des_Glutamate H+, H2O Glutamic_Acid Glutamic Acid Des_Glutamate->Glutamic_Acid H+, H2O

Caption: Major degradation pathways of pemetrexed.

Impurity_Analysis_Workflow Sample Pemetrexed Sample Preparation Sample Preparation (Dissolution in Diluent) Sample->Preparation HPLC HPLC Analysis (Stability-Indicating Method) Preparation->HPLC Detection UV Detection HPLC->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis Identification Impurity Identification Data_Analysis->Identification Known Known Impurity Identification->Known Compare to Reference Standards Unknown Unknown Impurity Identification->Unknown Report Final Report Known->Report LCMS LC-MS for Structural Elucidation Unknown->LCMS LCMS->Report

Caption: Workflow for pemetrexed impurity analysis.

References

Preventing pemetrexed disodium heptahydrate precipitation in solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pemetrexed disodium heptahydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation and ensuring the stability of pemetrexed solutions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of pemetrexed precipitation in aqueous solutions?

A1: The most common cause of pemetrexed precipitation is incorrect pH. Pemetrexed, as a multi-acidic compound, has solubility that is highly dependent on pH. Significant degradation and precipitation can occur at a pH below 6.0.[1][2][3] The optimal pH range for maintaining solubility is between 6.6 and 7.8.[4]

Q2: What is the recommended solvent and pH for dissolving this compound?

A2: For reconstitution, preservative-free 0.9% Sodium Chloride Injection is recommended.[4][5] The final pH of the solution should be adjusted to a range of 6.6 to 8.4.[4] Pemetrexed is freely soluble in water, but maintaining the correct pH is crucial for preventing precipitation.[6]

Q3: How does temperature affect the stability of pemetrexed solutions?

A3: While pemetrexed solutions can be chemically stable for extended periods (over 30 days) under refrigeration (2-8°C), this can lead to the formation of microparticulates.[1][2] For short-term storage (up to 24 hours), reconstituted solutions are stable at room temperature (23-25°C).[1][3] Freezing solutions in PVC bags is not recommended due to the formation of substantial microparticulates.[2]

Q4: Does the concentration of the pemetrexed solution affect its stability?

A4: Yes, concentration can influence stability. Interestingly, the stability of pemetrexed against oxidative degradation increases as the drug concentration increases from 12.5 to 50 mg/mL.[1][3] However, higher concentrations are more susceptible to precipitation if other factors, such as pH and temperature, are not carefully controlled.

Q5: Are there any known incompatibilities with other diluents or drugs?

A5: Yes, pemetrexed is physically incompatible with diluents containing calcium, such as Lactated Ringer's Injection and Ringer's Injection, and these should not be used for reconstitution or dilution.[7] Co-administration with other drugs should be carefully evaluated, as incompatibilities can arise. For instance, the excipient L-arginine in some formulations is incompatible with cisplatin.[8]

Troubleshooting Guide: Precipitation Issues

Problem Potential Cause Recommended Solution
Precipitation or cloudiness appears immediately upon dissolution. Incorrect pH: The pH of the solvent may be too acidic (below 6.5).Verify the pH of your solvent before dissolution. Adjust the pH of the final solution to the 7.0-8.0 range using dilute NaOH or HCl.[3][8]
Precipitation occurs after a period of storage (e.g., overnight). Temperature Fluctuation: Storing the solution at low temperatures (refrigeration) can decrease solubility and cause microparticulate formation.[1][2]Store reconstituted solutions at a controlled room temperature (25°C) for up to 24 hours.[3] If longer storage is needed, be aware of the risk of particulate formation with refrigeration.
Supersaturated Solution: The concentration may be too high for the storage conditions.Prepare solutions at the intended working concentration. If a stock solution is necessary, ensure the pH and storage temperature are strictly controlled.
Solution appears discolored (yellow or brown). Oxidative Degradation: Pemetrexed can undergo oxidation, which may be accelerated by exposure to light or oxygen.[3][9]Protect solutions from light.[1] For long-term stability studies, consider purging the solution and headspace with nitrogen to minimize dissolved oxygen.[1][3]

Data Summary

Table 1: Solubility of this compound

Solvent Solubility (at 25°C) Reference
Water100 mg/mL[10]
DMSO33 mg/mL[10]
0.9% SalineStandard reconstitution diluent[4]

Table 2: pH and Stability Profile

pH Range Effect on Stability Reference
< 6.0Significant degradation and potential for precipitation.[1][3]
6.6 - 7.8Optimal pH range for reconstituted solution stability.[4]
7.0 - 8.4Stable pH range for solutions.
> 8.0Increased aqueous solubility.[8]

Experimental Protocols

Protocol for Preparing a Stable Pemetrexed Stock Solution (e.g., 25 mg/mL)
  • Preparation: Use aseptic techniques in a suitable laboratory environment. Ensure all glassware and equipment are clean and sterile if required for the application.

  • Solvent Selection: Use preservative-free 0.9% Sodium Chloride Injection as the solvent.[4][5]

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Reconstitution:

    • For a 500 mg vial, add 20 mL of 0.9% Sodium Chloride Injection to yield a solution containing 25 mg/mL of pemetrexed.[4]

    • For a 100 mg vial, add 4.2 mL of 0.9% Sodium Chloride Injection to achieve the same concentration.[4]

  • Dissolution: Gently swirl the vial until the powder is completely dissolved.[5] The resulting solution should be clear and colorless to yellow or green-yellow.[5] Do not shake vigorously to avoid foaming.

  • pH Verification (Critical Step):

    • Measure the pH of the reconstituted solution. It should be within the range of 6.6 to 7.8.[4]

    • If the pH is outside this range, adjust it carefully using a dilute solution of NaOH or HCl.

  • Visual Inspection: Visually inspect the solution for any particulate matter. If particles are observed, do not use the solution.[4]

  • Storage:

    • For immediate use, proceed with further dilution to the final desired concentration.

    • For short-term storage, store the reconstituted solution at controlled room temperature (25°C) for no more than 24 hours.[3] Avoid refrigeration to minimize the risk of microparticle formation.[1]

Visual Guides

G cluster_checks Troubleshooting Steps cluster_solutions Corrective Actions start Precipitation Observed in Pemetrexed Solution check_ph 1. Verify Solution pH start->check_ph check_temp 2. Check Storage Temperature start->check_temp check_conc 3. Review Concentration start->check_conc check_solvent 4. Confirm Solvent Identity start->check_solvent ph_low pH is < 6.5 (Acidic) check_ph->ph_low Result ph_ok pH is 6.6 - 8.4 (Optimal) check_ph->ph_ok Result temp_cold Stored at 2-8°C (Refrigerated) check_temp->temp_cold Result temp_ok Stored at Room Temp (~25°C) check_temp->temp_ok Result conc_high Concentration too high? check_conc->conc_high Result solvent_wrong Incorrect solvent used? (e.g., contains Calcium) check_solvent->solvent_wrong Result adjust_ph Adjust pH to 7.0-8.0 using dilute NaOH ph_low->adjust_ph Action warm_solution Bring solution to Room Temp. Filter if particulates persist. temp_cold->warm_solution Action dilute Dilute solution or re-prepare at lower conc. conc_high->dilute Action reprepare Discard and re-prepare with 0.9% NaCl Injection. solvent_wrong->reprepare Action

Caption: Troubleshooting workflow for pemetrexed solution precipitation.

G Solubility Pemetrexed Solution Stability pH Solution pH pH->Solubility pH_High pH > 6.6 (Increases Solubility) pH->pH_High pH_Low pH < 6.0 (Decreases Solubility) pH->pH_Low Temp Storage Temperature Temp->Solubility Temp_Low Refrigeration (Risk of Particulates) Temp->Temp_Low Temp_Room Room Temp (Favors Solubility) Temp->Temp_Room Conc Concentration Conc->Solubility Solvent Solvent Choice Solvent->Solubility Solvent_Good 0.9% NaCl (Recommended) Solvent->Solvent_Good Solvent_Bad Ca²⁺ Containing (Incompatible) Solvent->Solvent_Bad Oxygen Dissolved Oxygen Oxygen->Solubility Affects chemical degradation

Caption: Key factors influencing pemetrexed solution stability.

References

Pemetrexed disodium heptahydrate photostability and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the photostability and handling of pemetrexed disodium heptahydrate.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in its solid (powder) form when exposed to light?

A: Solid this compound is generally considered stable and not sensitive to light when stored in its market packaging.[1] Forced degradation studies on the solid drug substance have been conducted under various conditions, including light, to identify potential degradation products.[2][3] However, for laboratory purposes, it is always recommended to store the substance protected from light as a general precaution.

Q2: What happens when pemetrexed solutions are exposed to light?

A: When pemetrexed solutions are exposed to light, particularly simulated sunlight or UV radiation, they can undergo degradation.[2][4] The primary degradation pathway is oxidation, leading to the formation of several products, including keto-pemetrexed and oxidative dimers.[2][4]

Q3: What are the recommended storage conditions for reconstituted and diluted pemetrexed solutions?

A: The chemical and physical stability of reconstituted pemetrexed solution (25 mg/mL) is maintained for up to 24 hours when stored at a controlled room temperature.[4] Once further diluted in 0.9% sodium chloride or 5% dextrose injection, the solution remains chemically stable for up to 48 hours at room temperature (23°C) and for up to 31 days when refrigerated (4°C) and protected from light.[5][6] However, to minimize the formation of microparticulates, limiting refrigerated storage to 24 hours is recommended.[5][6]

Q4: Does pH affect the stability of pemetrexed solutions?

A: Yes, pH is a critical factor. A pH below 6.0 can cause significant degradation of pemetrexed in aqueous solutions.[4][7] The optimal pH range for stability in aqueous solution is generally between 6.6 and 7.8.[1]

Q5: I observed a color change in my pemetrexed solution. What could be the cause?

A: A color change, such as a shift to yellow or green-yellow, can be an indication of chemical degradation, often due to oxidation.[4][8] The use of antioxidants like sodium sulfite has been shown to be effective in preventing this color change.[4][7]

Q6: Can I freeze pemetrexed solutions for long-term storage?

A: While pemetrexed may remain chemically stable when frozen, it is not recommended for solutions stored in PVC bags. Long-term frozen storage can lead to the formation of a substantial number of microparticulates.[7]

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Photodegradation due to light exposure.Ensure all solutions are prepared and stored in light-protected conditions (e.g., amber vials, foil-wrapped containers). Prepare a fresh solution under controlled, light-protected conditions and re-analyze.
Precipitate or microparticle formation in refrigerated solutions Physical instability, especially during prolonged refrigerated storage (>24 hours).[5][6]Limit refrigerated storage time to the recommended 24 hours.[5][6] If administering, the use of an inline 0.2 µm microfilter is feasible and does not result in drug adsorption.[9]
Decreased potency or biological activity Chemical degradation due to oxidation, improper pH, or light exposure.Verify the pH of the solution is within the optimal range (6.6-7.8).[1] Consider purging solutions with nitrogen to remove dissolved oxygen, which contributes to oxidation.[4] Always protect solutions from light.
Skin irritation or rash after handling Direct contact with the cytotoxic compound.Pemetrexed is an irritant and hazardous substance.[10][11][12] Always use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[10][11] In case of contact, wash the affected area thoroughly with soap and water.[11][13]

Data on Pemetrexed Solution Stability

Table 1: Chemical Stability of Pemetrexed in Different Infusion Solutions

ConcentrationInfusion SolutionStorage ConditionDurationStabilityReference
2, 10, 20 mg/mL0.9% NaCl in PVC bags23°C (Room Temp), Exposed to light2 daysChemically stable[5][6]
2, 10, 20 mg/mL5% Dextrose in PVC bags23°C (Room Temp), Exposed to light2 daysChemically stable[5][6]
2, 10, 20 mg/mL0.9% NaCl in PVC bags4°C (Refrigerated), Protected from light31 daysChemically stable[5][6]
2, 10, 20 mg/mL5% Dextrose in PVC bags4°C (Refrigerated), Protected from light31 daysChemically stable[5][6]
2, 13.5 mg/mL0.9% NaCl in Viaflo bags2–8°C, Protected from light21 daysShelf life deemed appropriate[7][14]

Table 2: Factors Influencing Pemetrexed Degradation in Aqueous Solution

FactorConditionEffect on StabilityReference
Light Exposure Simulated sunlightInduces oxidation, forming keto-pemetrexed and oxidative dimers.[4]
pH Below 6.0Causes significant degradation.[4][7]
Oxygen Presence of dissolved or headspace oxygenPromotes oxidative degradation. Nitrogen purging improves stability.[4]
Concentration 12.5 to 50 mg/mLStability increases as drug concentration increases.[4][7]
Additives Antioxidants (e.g., N-acetylcysteine, sodium sulfite)Prevent chemical degradation and color change.[4][7]

Experimental Protocols

Protocol: Photostability Testing of this compound Solution

This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.[15][16]

1. Objective: To assess the photostability of a pemetrexed solution by exposing it to a standardized light source and evaluating for degradation.

2. Materials:

  • This compound powder

  • Solvent (e.g., Water for Injection, 0.9% NaCl)

  • Chemically inert, transparent containers (e.g., quartz cells or vials)

  • Aluminum foil

  • Photostability chamber equipped with a light source conforming to ICH Q1B (Option 1: Xenon lamp; Option 2: Cool white fluorescent and near-UV lamps)

  • Validated stability-indicating HPLC method

3. Sample Preparation:

  • Prepare a solution of pemetrexed at the desired concentration (e.g., 1 mg/mL).

  • Test Sample: Place the solution in a transparent container.

  • Dark Control Sample: Place an identical solution in a transparent container and wrap it completely in aluminum foil to protect it from light. This sample will be stored under the same temperature conditions as the test sample.

4. Exposure Conditions:

  • Place the "Test Sample" and "Dark Control Sample" in the photostability chamber.

  • Expose the samples to light to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][16]

  • Monitor and control the temperature during the exposure period to minimize thermal degradation.

5. Analysis:

  • At appropriate time intervals, withdraw aliquots from both the "Test Sample" and the "Dark Control Sample."

  • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of pemetrexed and the formation of any degradation products.

  • Compare the chromatograms of the exposed sample to the dark control. The difference between the two indicates the extent of photodegradation.

6. Data Interpretation:

  • Calculate the percentage of pemetrexed remaining in the test sample relative to the dark control.

  • Identify and quantify major degradation products. A significant loss of the parent compound or the formation of impurities in the light-exposed sample compared to the dark control indicates photosensitivity.

Visualizations

G cluster_workflow Experimental Workflow: Photostability Assessment prep Sample Preparation (Test & Dark Control) expose Light Exposure (ICH Q1B Conditions) prep->expose temp_control Temperature Monitoring expose->temp_control sampling Aliquot Sampling (At Time Intervals) expose->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for ICH Q1B Photostability Testing.

G cluster_products Degradation Products pemetrexed Pemetrexed oxidation Oxidation (Light, O2) pemetrexed->oxidation hydrolysis Hydrolysis (Acidic, pH < 6) pemetrexed->hydrolysis keto Keto-pemetrexed oxidation->keto dimers Oxidative Dimers oxidation->dimers lactams α-hydroxy lactams oxidation->lactams des_glu Des-glutamate Pemetrexed hydrolysis->des_glu

Caption: Primary Degradation Pathways for Pemetrexed.

G cluster_handling Pemetrexed Handling Precautions hazard Hazard Identification - Cytotoxic Agent - Skin/Eye Irritant - Reproductive Toxin controls Engineering Controls hazard->controls ppe Personal Protective Equipment (PPE) hazard->ppe procedures Safe Work Procedures hazard->procedures fume_hood Use in Ventilated Area (e.g., Fume Hood) controls->fume_hood gloves Gloves ppe->gloves goggles Safety Goggles ppe->goggles lab_coat Lab Coat ppe->lab_coat avoid_contact Avoid Personal Contact (Inhalation, Ingestion, Skin) procedures->avoid_contact decon Decontaminate Surfaces After Use procedures->decon waste Dispose as Hazardous Waste procedures->waste

Caption: Logical Flow of Handling Precautions.

References

Technical Support Center: Pemetrexed Disodium Heptahydrate In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo administration of pemetrexed disodium heptahydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Formulation & Administration

Q1: What is the recommended procedure for reconstituting and diluting this compound for in vivo studies?

A1: this compound is typically supplied as a lyophilized powder.[1] Aseptic techniques should be used throughout the reconstitution and dilution process.

  • Reconstitution: Reconstitute the vial with 0.9% Sodium Chloride Injection (preservative-free). For a 100 mg vial, use 4.2 mL of saline, and for a 500 mg vial, use 20 mL to achieve a concentration of 25 mg/mL.[1][2]

  • Dilution: Further dilute the reconstituted solution with 0.9% Sodium Chloride Injection to the final desired concentration for administration.[3] The final solution for intravenous infusion is typically diluted to a total volume of 100 mL in clinical settings.[3] For preclinical models, the volume will depend on the specific dosing protocol.

  • Incompatibility: Pemetrexed is physically incompatible with diluents containing calcium, such as Ringer's or Lactated Ringer's solution.[2][4]

Q2: My pemetrexed solution appears cloudy or has visible particles. What should I do?

A2: Do not administer the solution. Cloudiness or the presence of particulate matter indicates a potential issue with solubility or stability. Pemetrexed admixtures have been reported to develop microparticulates, especially during prolonged refrigerated storage.[5][6] It is recommended to limit refrigerated storage of diluted solutions to 24 hours to minimize particulate formation.[5]

Q3: What are the stability and storage recommendations for reconstituted pemetrexed solutions?

A3: Reconstituted and further diluted solutions of pemetrexed are chemically and physically stable for up to 24 hours when stored at refrigerated temperatures (2-8°C) or at room temperature (25°C).[1][2] However, to minimize the formation of microparticulates, it is best practice to use the solution immediately after preparation.[2] One study supported a shelf life of 21 days at 2-8°C, protected from light, based on the increase in related substances.[7]

Toxicity & Animal Welfare

Q4: I am observing significant weight loss and signs of distress in my animal models after pemetrexed administration. What could be the cause and how can I mitigate this?

A4: Significant toxicity is a known side effect of pemetrexed, primarily manifesting as myelosuppression (reduced blood cell counts) and mucositis.[8][9] These toxicities can lead to weight loss, lethargy, and other signs of distress.

  • Vitamin Supplementation: To reduce treatment-related hematologic and gastrointestinal toxicity, it is crucial to administer folic acid and vitamin B12.[1][8][9] A typical regimen involves daily oral folic acid starting 7 days before the first pemetrexed dose and continuing for 21 days after the last dose, and an intramuscular injection of vitamin B12 one week before the first dose and every 3 cycles thereafter.[3]

  • Dose Reduction: If severe toxicity is observed, a dose reduction may be necessary. Dose-limiting toxicities in preclinical studies included neutropenia and thrombocytopenia.[10]

  • Supportive Care: Ensure animals have easy access to food and water. Soft food or nutritional supplements may be required if mucositis is affecting their ability to eat.

Q5: Are there any known drug interactions I should be aware of during my in vivo experiments?

A5: Yes, co-administration of certain non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen, with pemetrexed should be done with caution, especially in subjects with renal impairment.[11] Both drugs are eliminated by the kidneys, and their concurrent use can increase the risk of myelosuppression, renal, and gastrointestinal toxicity.[11] It is recommended to avoid administering ibuprofen for 2 days before, the day of, and 2 days after pemetrexed administration in patients with mild to moderate renal insufficiency.[3]

Q6: I am seeing elevated liver enzymes in my treated animals. Is this expected?

A6: Moderate elevations in serum enzymes during pemetrexed therapy have been reported.[12] While pemetrexed undergoes limited hepatic metabolism, direct hepatotoxicity from folate antagonism is a possible cause.[12] In most cases, these elevations are transient. However, if liver enzymes are persistently elevated more than five times the upper limit of normal, temporary discontinuation of the treatment should be considered.[12]

Experimental Design & Efficacy

Q7: My in vivo study is showing lower than expected efficacy. What are some potential reasons?

A7: Several factors can influence the in vivo efficacy of pemetrexed:

  • Folate Levels: Pemetrexed's mechanism of action is inhibited by folate.[13] The diet of the experimental animals can affect systemic folate levels and potentially impact the drug's anti-tumor activity. Ensure a standardized diet across all experimental groups.

  • Drug Administration and Bioavailability: Pemetrexed is administered intravenously.[14] Ensure proper intravenous administration technique to achieve the intended systemic exposure. The elimination half-life of pemetrexed is relatively short (around 3.5 hours in patients with normal renal function).[15]

  • Tumor Model Resistance: The tumor model itself may have intrinsic or acquired resistance to pemetrexed. Mechanisms of resistance include increased expression of the target enzyme thymidylate synthase (TS), decreased expression of the reduced folate carrier (RFC) responsible for transporting pemetrexed into cells, and reduced polyglutamation of the drug inside the cell.[14]

Quantitative Data Summary

Table 1: Pemetrexed Stability Data

ParameterConditionStabilityReference
Reconstituted & Diluted SolutionRefrigerated (2-8°C)Up to 24 hours[1][2]
Reconstituted & Diluted SolutionRoom Temperature (25°C)Up to 24 hours[1][2]
Pemetrexed in 0.9% NaCl (Viaflo bags)Refrigerated (2-8°C), protected from lightSupported up to 21 days[7]
Pemetrexed in D5W or 0.9% NaCl (PVC bags)Room Temperature (23°C)Chemically stable for 2 days[5]
Pemetrexed in D5W or 0.9% NaCl (PVC bags)Refrigerated (4°C)Chemically stable for 31 days (note: microparticle formation observed)[5]

Table 2: In Vivo Dosing and Pharmacokinetics in Mice

ParameterValueAnimal ModelReference
Intravenous Dose for Efficacy Studies200 mg/kgMice with Group 3 Medulloblastoma[16]
Brain to Plasma Ratio7.3%Non-tumor bearing mice[16]
Intravenous Dose for Bioavailability Study10 mg/kgMice[17]

Experimental Protocols

Protocol 1: General In Vivo Administration of Pemetrexed in Mice

This protocol is a generalized procedure based on common practices in published studies. Researchers should adapt it to their specific experimental needs.

  • Animal Model: Use an appropriate tumor-bearing mouse model (e.g., xenograft or genetically engineered model).

  • Pre-treatment (Vitamin Supplementation):

    • Begin folic acid supplementation in the diet or drinking water at least 5-7 days prior to the first dose of pemetrexed.

    • Administer a single intramuscular injection of Vitamin B12 (e.g., 1000 micrograms) 5-7 days before the first pemetrexed dose.[18]

  • Pemetrexed Preparation:

    • On the day of administration, reconstitute lyophilized this compound with sterile 0.9% sodium chloride to a stock concentration (e.g., 25 mg/mL).

    • Dilute the stock solution with 0.9% sodium chloride to the final desired concentration for injection. The final volume should be appropriate for intravenous administration in mice (typically 100-200 µL).

  • Administration:

    • Administer the prepared pemetrexed solution via tail vein injection. A typical dose used in mice is 200 mg/kg.[16]

  • Monitoring:

    • Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and signs of dehydration.

    • Measure tumor volume at regular intervals (e.g., twice weekly).

    • Perform complete blood counts (CBC) at specified time points (e.g., before each dose and on days 8 and 15 of a cycle) to monitor for myelosuppression.[1]

  • Dosing Schedule: A common dosing schedule is once every 21 days.[2] However, this can be adapted based on the specific study design. For example, some studies have used two doses administered on days 3 and 10 post-tumor implantation.[16]

Visualizations

Pemetrexed_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_synthesis Nucleotide Synthesis Pemetrexed Pemetrexed RFC/PCFT RFC/PCFT Transporters Pemetrexed->RFC/PCFT Pemetrexed_Mono Pemetrexed (Monoglutamate) RFC/PCFT->Pemetrexed_Mono FPGS FPGS Pemetrexed_Mono->FPGS Polyglutamation Pemetrexed_Poly Pemetrexed (Polyglutamate) FPGS->Pemetrexed_Poly TS Thymidylate Synthase (TS) Pemetrexed_Poly->TS Inhibits DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_Poly->DHFR Inhibits GARFT GARFT Pemetrexed_Poly->GARFT Inhibits DNA_Synthesis DNA Synthesis & Repair TS->DNA_Synthesis Required for DHFR->DNA_Synthesis Required for GARFT->DNA_Synthesis Required for Apoptosis Apoptosis DNA_Synthesis->Apoptosis Disruption leads to

Caption: Mechanism of action of pemetrexed in a tumor cell.

Pemetrexed_Troubleshooting_Workflow cluster_prep Preparation & Administration cluster_observation Observation & Monitoring cluster_troubleshooting Troubleshooting Actions Start Start Experiment Reconstitute Reconstitute Pemetrexed (0.9% NaCl) Start->Reconstitute Check_Solution Solution Clear? Reconstitute->Check_Solution Administer Administer IV to Animal Model Check_Solution->Administer Yes Discard Discard & Prepare Fresh Check_Solution->Discard No Monitor_Toxicity Severe Toxicity? Administer->Monitor_Toxicity Monitor_Efficacy Expected Efficacy? Monitor_Toxicity->Monitor_Efficacy No Check_Vitamins Ensure Vitamin B12/Folic Acid Supplementation Monitor_Toxicity->Check_Vitamins Yes Continue Continue Monitoring Monitor_Efficacy->Continue Yes Check_Folate Check Animal Diet (Folate Levels) Monitor_Efficacy->Check_Folate No End End of Study Continue->End Reduce_Dose Consider Dose Reduction Check_Vitamins->Reduce_Dose Reduce_Dose->Continue Check_Resistance Evaluate Tumor Model for Resistance Check_Folate->Check_Resistance Check_Resistance->Continue

Caption: Troubleshooting workflow for in vivo pemetrexed administration.

References

Pemetrexed disodium heptahydrate toxicity reduction with vitamin supplementation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Pemetrexed Disodium Heptahydrate and the critical role of vitamin supplementation in mitigating its toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of pemetrexed?

Pemetrexed is a multi-targeted antifolate agent.[1][2][3] Chemically similar to folic acid, it works by inhibiting three key enzymes involved in the synthesis of purine and pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[1][2][3] The enzymes inhibited by pemetrexed are:

  • Thymidylate synthase (TS)

  • Dihydrofolate reductase (DHFR)

  • Glycinamide ribonucleotide formyltransferase (GARFT)[1][2]

By disrupting these folate-dependent metabolic processes, pemetrexed prevents the formation of DNA and RNA, thereby inhibiting the growth and survival of rapidly dividing cells, including cancer cells.[1]

Q2: Why is vitamin supplementation with folic acid and vitamin B12 necessary during pemetrexed treatment?

Vitamin supplementation, specifically with folic acid and vitamin B12, is crucial to reduce the toxicity of pemetrexed.[2][3] The most significant toxicities associated with pemetrexed, such as myelosuppression (a decrease in blood cell production), mucositis (inflammation of mucous membranes), and skin reactions, are significantly lessened with this supplementation.[2][3][4][5] Clinical studies have demonstrated that patients receiving folic acid and vitamin B12 experience fewer severe adverse events and can better tolerate the treatment.[6][7][8]

Q3: Does vitamin supplementation interfere with the anticancer efficacy of pemetrexed?

While there has been some concern that providing folate might counteract the effects of an antifolate drug, clinical evidence suggests that vitamin supplementation does not adversely affect the efficacy of pemetrexed in some tumor types.[2][3] In fact, studies have shown that supplemented patients often have a longer lifespan and can tolerate more cycles of treatment, potentially leading to better overall outcomes.[7][9][10]

Q4: What is the recommended schedule for vitamin supplementation in clinical settings?

Patients are typically advised to take oral folic acid daily and receive intramuscular injections of vitamin B12.[6][10] A common regimen involves:

  • Folic Acid: 350 to 1,000 µg taken orally each day, starting at least 5-7 days before the first dose of pemetrexed and continuing until 21 days after the final dose.[10][11][12]

  • Vitamin B12: 1,000 µg administered as an intramuscular injection every three cycles (approximately every 9 weeks), with the first injection given in the week preceding the initial pemetrexed dose.[6][10][12]

Some studies have explored shorter vitamin lead-in times, suggesting that delaying chemotherapy to accommodate a lengthy supplementation schedule may not always be necessary.[13][14][15]

Troubleshooting Guide for In Vitro Experiments

Issue 1: High variability or lack of expected cytotoxicity in cell culture experiments with pemetrexed.

  • Possible Cause: Folate levels in the cell culture medium.

    • Explanation: Standard cell culture media often contain high and variable levels of folic acid, which can directly compete with pemetrexed and mask its cytotoxic effects.[16]

    • Solution: Use a folate-deficient medium (e.g., RPMI 1640 without folic acid) and supplement with a known, physiological concentration of folic acid to standardize the experimental conditions. It's crucial to wash the cells to remove any residual folate from the standard medium before starting the experiment.[16]

  • Possible Cause: Improper preparation or storage of pemetrexed stock solution.

    • Explanation: Pemetrexed stability can be affected by the solvent and storage conditions.

    • Solution: this compound is soluble in DMSO.[2] Prepare a concentrated stock solution in DMSO, aliquot it, and store it at -20°C to maintain its activity. Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in the appropriate cell culture medium immediately before use.

Issue 2: Inconsistent results in cell viability assays (e.g., MTT, WST-8).

  • Possible Cause: Assay interference or incorrect timing of the assay.

    • Explanation: The timing of the viability assessment is critical. Pemetrexed's effects are cell-cycle dependent, and sufficient time must be allowed for the drug to induce cell death.

    • Solution: For endpoint assays like MTT, a 72-hour incubation period is commonly used to assess pemetrexed's cytotoxicity.[1] Ensure that the formazan crystals in the MTT assay are fully dissolved before reading the absorbance. Consider using a real-time viability assay to monitor the kinetics of the cytotoxic effect.

  • Possible Cause: Cell seeding density.

    • Explanation: The initial number of cells plated can influence the outcome of cytotoxicity assays.

    • Solution: Optimize the cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the experiment.

Data on Toxicity Reduction with Vitamin Supplementation

The following tables summarize data from clinical studies, illustrating the impact of folic acid and vitamin B12 supplementation on pemetrexed-related toxicities.

Table 1: Reduction in Grade 4 Hematologic Toxicities

ToxicityWithout Vitamin SupplementationWith Vitamin SupplementationP-value
Neutropenia 32%2.6%0.001
Thrombocytopenia 8%0%0.0053
Data from a study presented at the 37th Annual Meeting of the American Society of Clinical Oncology.[6]

Table 2: Comparison of Toxicities and Treatment Duration in Malignant Pleural Mesothelioma Patients

ParameterNon-Supplemented Patients (n=21)Vitamin-Supplemented Patients (n=43)
Median Overall Survival 8.0 months13.0 months
Median Cycles of Therapy 26
Grade 3/4 Neutropenia Higher IncidenceLower Incidence
Grade 3/4 Leukopenia Higher IncidenceLower Incidence
Data from a Phase II study on single-agent pemetrexed.[7]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of pemetrexed.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Folate-deficient cell culture medium (e.g., RPMI 1640 without folic acid)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of folate-deficient medium supplemented with FBS.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of pemetrexed in the folate-deficient medium. A typical concentration range to test is 0.1 nM to 50 µM.[1]

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of pemetrexed. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the pemetrexed concentration to determine the IC50 value.

Protocol 2: Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with pemetrexed, providing a measure of long-term cell survival.

Materials:

  • This compound

  • 6-well cell culture plates

  • Folate-deficient cell culture medium

  • Crystal violet staining solution (0.5% crystal violet in methanol)

  • PBS

Procedure:

  • Cell Treatment:

    • Treat a suspension of cells with various concentrations of pemetrexed for a defined period (e.g., 24 hours) in folate-deficient medium.

  • Cell Plating:

    • After treatment, wash the cells to remove the drug.

    • Count the cells and plate a known number of viable cells (e.g., 200-1000 cells per well, depending on the expected toxicity) into 6-well plates containing fresh, drug-free, folate-deficient medium.

  • Colony Formation:

    • Incubate the plates for 10-14 days at 37°C in a 5% CO2 incubator, allowing colonies to form.

  • Staining and Counting:

    • Wash the plates with PBS.

    • Fix the colonies with methanol for 10-15 minutes.

    • Stain the colonies with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Data Analysis:

    • Calculate the plating efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the surviving fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE)) x 100%.

    • Plot the surviving fraction against the pemetrexed concentration.

Visualizations

Pemetrexed_Mechanism_of_Action cluster_intracellular Intracellular Space Pemetrexed_ext Pemetrexed Pemetrexed_int Pemetrexed Pemetrexed_ext->Pemetrexed_int Folate Transporters Folate_ext Folate Folate_int Folate Folate_ext->Folate_int Folate Transporters Pemetrexed_poly Pemetrexed Polyglutamates Pemetrexed_int->Pemetrexed_poly FPGS FPGS Pemetrexed_poly->Pemetrexed_int DHFR DHFR Pemetrexed_poly->DHFR Inhibition TS TS Pemetrexed_poly->TS Inhibition GARFT GARFT Pemetrexed_poly->GARFT Inhibition DHF Dihydrofolate (DHF) Folate_int->DHF THF Tetrahydrofolate (THF) DHF->THF THF->DHF Purines Purine Synthesis THF->Purines Pyrimidines Pyrimidine Synthesis THF->Pyrimidines DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Pyrimidines->DNA_RNA DHFR->THF FPGS->Pemetrexed_poly Polyglutamation

Caption: Mechanism of action of pemetrexed.

Experimental_Workflow start Start: Cell Culture (Logarithmic Growth Phase) wash Wash cells to remove endogenous folate start->wash seed Seed cells in 96-well plates (folate-deficient medium) wash->seed incubate1 Incubate for 24h (Cell Attachment) seed->incubate1 treat Treat with Pemetrexed (various concentrations) incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: Experimental workflow for in vitro cytotoxicity assay.

References

Technical Support Center: Pemetrexed Disodium Heptahydrate Formulation Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the formulation stability of pemetrexed disodium heptahydrate. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through two main pathways: oxidation and hydrolysis.[1][2][3] Oxidation is often the main mechanism of degradation in aqueous solutions.[4][5] Hydrolysis can occur under both acidic and alkaline conditions.[2]

Q2: What are the major degradation products of pemetrexed?

A2: Forced degradation studies have identified several major degradation products. Six of the seven major identified degradants are a result of oxidation, and one is from hydrolysis.[1][3] Oxidative degradants can include α-hydroxy lactams, keto-pemetrexed, and oxidative dimers.[2] Hydrolytic degradation can lead to the formation of des-glutamate and glutamic acid under acidic conditions.[2]

Q3: How does pH affect the stability of pemetrexed solutions?

A3: The stability of pemetrexed in solution is significantly influenced by pH. A pH below 6 can lead to significant degradation.[4][5] The optimal pH range for the stability of pemetrexed in aqueous solutions is generally considered to be between 7 and 8.[4][5] One study showed that within the pH range of 6.5 to 8.5, the addition of antioxidants can help maintain stability.[4]

Q4: What is the impact of oxygen on the stability of pemetrexed formulations?

A4: Oxygen plays a critical role in the degradation of pemetrexed, as oxidation is a primary degradation pathway.[4][5] Controlling the levels of dissolved and headspace oxygen is crucial for improving the stability of pemetrexed solutions.[4][5]

Q5: Can antioxidants improve the stability of pemetrexed formulations?

A5: Yes, antioxidants can significantly improve the stability of pemetrexed solutions by acting as sacrificial reductants.[4][5] N-acetylcysteine (NAC) has been shown to be effective in preventing chemical degradation, while sodium sulfite is particularly effective in preventing color change.[4][5]

Q6: Does the concentration of pemetrexed in solution affect its stability?

A6: Yes, the stability of pemetrexed in solution can be concentration-dependent. Studies have shown that stability increases as the drug concentration increases from 12.5 to 50 mg/mL.[4][5]

Q7: What are the recommended storage conditions for pemetrexed solutions?

A7: Reconstituted and diluted pemetrexed solutions are generally stable for up to 24 hours when stored at 2-8°C or at 25°C.[6][7] However, for longer-term stability, refrigeration at 2-8°C is recommended.[8][9] It is also important to protect the solutions from light.[8][9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Yellowing of Pemetrexed Solution Oxidative degradation.- Add an antioxidant such as sodium sulfite (e.g., 0.06 mg/mL) to the formulation.[4][5]- Purge the solution and headspace with an inert gas like nitrogen to minimize oxygen content.[4][5]- Store the solution protected from light.
Formation of Particulates in Refrigerated Solution Physical instability, potentially microprecipitation, especially in PVC bags.[9]- Limit refrigerated storage time to 24 hours if using PVC bags.[9]- Consider using polyolefin bags for better physical stability during refrigerated storage.- Visually inspect for particulate matter before administration.
Increased Levels of Degradation Products in HPLC/UPLC Analysis Chemical instability due to factors like improper pH, exposure to oxygen, or high temperature.- Ensure the formulation pH is within the optimal range of 7-8.[4][5]- Incorporate antioxidants like N-acetylcysteine (e.g., 1.63 mg/mL) into the formulation.[4][5]- Control dissolved and headspace oxygen to below 1 ppm and 1% respectively.[4][5]- Store the formulation at recommended temperatures (2-8°C for long-term storage).
Poor Reproducibility of Stability Data Inconsistent experimental conditions or analytical method variability.- Tightly control experimental parameters such as temperature, light exposure, and oxygen levels.- Use a validated, stability-indicating HPLC or UPLC method.[10][11]- Ensure proper sample handling and preparation.

Data Presentation

Table 1: Effect of pH on Pemetrexed Degradation

pHTotal Impurity (%) after 3 weeks at 60°C
6.0Significantly increased
6.5No significant difference from initial
7.0No significant difference from initial
7.5No significant difference from initial
8.0No significant difference from initial
8.5No significant difference from initial

Data adapted from a study evaluating pemetrexed stability in an aqueous solution containing antioxidants.[4] A significant increase in total impurity was observed at pH 6.0 compared to the initial level.

Table 2: Efficacy of Different Antioxidants in Stabilizing Pemetrexed

AntioxidantStabilization Effect (Inhibition of Degradation)
N-acetylcysteine (NAC)Greatest stabilization effect
L-cysteine HClMore effective than other antioxidants
Sodium SulfiteEffective in preventing color change and chemical degradation

Based on a study conducted at 60°C in an aqueous solution.[4] Sulfur-containing amino acids demonstrated superior performance in preventing chemical degradation.

Experimental Protocols

Protocol 1: Stability-Indicating RP-UPLC Method

This protocol outlines a rapid reversed-phase ultra-performance liquid chromatography (RP-UPLC) method for the determination of pemetrexed and its degradation products.[10]

1. Instrumentation:

  • Waters ACQUITY UPLC™ binary system with a sample manager and a photodiode array (PDA) detector.[12]

2. Chromatographic Conditions:

  • Column: ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm.[10]

  • Mobile Phase A: 0.1% Orthophosphoric acid in water.[10]

  • Mobile Phase B: Acetonitrile.[10]

  • Gradient Program:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.3 95 5
    1.0 0.3 95 5
    2.0 0.3 20 80
    3.0 0.3 20 80
    3.5 0.3 95 5

    | 4.0 | 0.3 | 95 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.[10]

3. Sample Preparation:

  • Reconstitute the pemetrexed formulation with a suitable diluent (e.g., 0.9% sodium chloride) to a known concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

This protocol describes the conditions for conducting a forced degradation study to identify potential degradation products and pathways.[1][2]

1. Acid Degradation:

  • Incubate the pemetrexed solution in 1N HCl at 60°C.[10]

  • Monitor for degradation over a specified time course (e.g., up to 24 hours).

  • Neutralize the sample with NaOH before analysis.

2. Base Degradation:

  • Incubate the pemetrexed solution in 0.1N NaOH at room temperature.

  • Monitor for degradation over a specified time course.

  • Neutralize the sample with HCl before analysis.

3. Oxidative Degradation:

  • Expose the pemetrexed solution to 3% hydrogen peroxide at room temperature.[10]

  • Monitor for degradation over a specified time course.

4. Thermal Degradation:

  • Store the pemetrexed formulation (solid or solution) at an elevated temperature (e.g., 60°C).

  • Monitor for degradation at various time points.

5. Photolytic Degradation:

  • Expose the pemetrexed solution to light according to ICH Q1B guidelines (e.g., cool white fluorescent and near-ultraviolet lamps).

  • Analyze the sample at a defined time point.

Analysis of Stressed Samples:

  • Analyze all stressed samples using a validated stability-indicating method, such as the RP-UPLC method described in Protocol 1.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Visualizations

Pemetrexed_Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Pemetrexed Pemetrexed Disodium Heptahydrate Oxidative_Stress Oxidative Stress (e.g., O2, Peroxide) Pemetrexed->Oxidative_Stress leads to Acid_Stress Acidic Conditions (pH < 6) Pemetrexed->Acid_Stress leads to Alkaline_Stress Alkaline Conditions Pemetrexed->Alkaline_Stress leads to Alpha_Hydroxy_Lactams α-Hydroxy Lactams Oxidative_Stress->Alpha_Hydroxy_Lactams Keto_Pemetrexed Keto-Pemetrexed Oxidative_Stress->Keto_Pemetrexed Oxidative_Dimers Oxidative Dimers Oxidative_Stress->Oxidative_Dimers Des_Glutamate Des-glutamate Acid_Stress->Des_Glutamate Glutamic_Acid Glutamic Acid Acid_Stress->Glutamic_Acid Amide_Hydrolysis Side-chain Amide Hydrolysis Alkaline_Stress->Amide_Hydrolysis

Caption: Pemetrexed Degradation Pathways

Stability_Improvement_Workflow cluster_formulation Formulation Optimization cluster_processing Processing & Packaging cluster_analysis Stability Testing Adjust_pH Adjust pH to 7-8 Nitrogen_Purging Nitrogen Purging (Solution & Headspace) Adjust_pH->Nitrogen_Purging Add_Antioxidants Add Antioxidants (e.g., NAC, Sodium Sulfite) Add_Antioxidants->Nitrogen_Purging Increase_Concentration Increase Drug Concentration Increase_Concentration->Nitrogen_Purging Lyophilization Optimized Lyophilization Nitrogen_Purging->Lyophilization Protect_from_Light Protect from Light Lyophilization->Protect_from_Light Stability_Indicating_Method Use Validated Stability- Indicating Method (HPLC/UPLC) Protect_from_Light->Stability_Indicating_Method Forced_Degradation Conduct Forced Degradation Studies Stability_Indicating_Method->Forced_Degradation Stable_Formulation Improved Stability Formulation Forced_Degradation->Stable_Formulation Initial_Formulation Initial Pemetrexed Formulation Initial_Formulation->Adjust_pH Initial_Formulation->Add_Antioxidants Initial_Formulation->Increase_Concentration

Caption: Workflow for Improving Pemetrexed Stability

References

Validation & Comparative

Pemetrexed Disodium vs. Pemetrexed Disodium Heptahydrate: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances between different salt forms of an active pharmaceutical ingredient is critical. This guide provides an objective comparison of the biological activity of pemetrexed disodium and pemetrexed disodium heptahydrate, supported by experimental data and detailed protocols. While both forms are utilized in research and clinical settings, their key differences lie not in their intrinsic biological activity, but in their physicochemical properties.

Pemetrexed is a multi-targeted antifolate drug that inhibits key enzymes in the folate pathway, thereby disrupting the synthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA replication. This mechanism underlies its efficacy as a chemotherapeutic agent. The active component is the pemetrexed anion. Once dissolved, both pemetrexed disodium and this compound release this same active moiety. Therefore, their biological activity in solution is considered identical. The heptahydrate form is a more stable crystalline solid, which can be advantageous for formulation and storage.

Data Presentation: Quantitative Comparison

The biological activity of pemetrexed is typically quantified by its inhibitory constants (Ki) against its target enzymes and its half-maximal inhibitory concentration (IC50) in cell-based assays. The data presented below is for the active pemetrexed molecule and is applicable to both the disodium and disodium heptahydrate forms once in solution.

ParameterEnzyme/Cell LineValueReference
Ki Thymidylate Synthase (TS)1.3 nM[1]
Dihydrofolate Reductase (DHFR)7.2 nM[1]
Glycinamide Ribonucleotide Formyltransferase (GARFT)65 nM[1]
IC50 (48h) A549 (NSCLC)1.82 ± 0.17 µmol/L[2]
HCC827 (NSCLC)1.54 ± 0.30 µmol/L[2]
H1975 (NSCLC)3.37 ± 0.14 µmol/L[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results. Below are protocols for assessing the cytotoxic and apoptotic effects of pemetrexed.

Cell Viability Assay (WST-1 Method)

This protocol is adapted from a study using this compound to assess its effect on the viability of non-small cell lung cancer (NSCLC) cells.[3]

1. Cell Seeding:

  • Culture NSCLC cells (e.g., PC9) to approximately 70-90% confluency.

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Seed 4 x 10³ cells in 100 µL of medium per well in a 96-well microtiter plate.

  • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

2. Drug Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Create serial dilutions of pemetrexed in culture medium to achieve the desired final concentrations.

  • Add 100 µL of the pemetrexed solutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

3. WST-1 Assay:

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

4. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the pemetrexed concentration to determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol outlines the detection of apoptosis in cells treated with pemetrexed using flow cytometry.

1. Cell Treatment:

  • Seed cells in T25 flasks and treat with the desired concentrations of pemetrexed and a vehicle control for 48 hours.

2. Cell Harvesting:

  • Collect the supernatant containing floating (potentially apoptotic) cells.

  • Wash the adherent cells with PBS, then trypsinize and collect them.

  • Combine the floating and adherent cells for each treatment condition.

  • Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).

3. Staining:

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

4. Flow Cytometry:

  • Analyze the stained cells by flow cytometry within one hour.

  • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

  • Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Mandatory Visualizations

Pemetrexed Mechanism of Action

The following diagram illustrates the key steps in the folate pathway and highlights the enzymes inhibited by pemetrexed.

Caption: Pemetrexed inhibits TS, DHFR, and GARFT, blocking nucleotide synthesis.

Experimental Workflow: Cell Viability Assay

This diagram outlines the key steps in determining the IC50 of pemetrexed using a WST-1 assay.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Pemetrexed (serial dilutions) incubate1->treat_cells incubate2 Incubate 72h treat_cells->incubate2 add_wst1 Add WST-1 Reagent incubate2->add_wst1 incubate3 Incubate 4h add_wst1->incubate3 read_absorbance Measure Absorbance (450 nm) incubate3->read_absorbance analyze_data Calculate % Viability vs. Control read_absorbance->analyze_data determine_ic50 Determine IC50 analyze_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining cell viability after pemetrexed treatment.

References

Pemetrexed Disodium Heptahydrate: A Comparative Efficacy Analysis in Novel Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of pemetrexed disodium heptahydrate against other therapies in various cancer cell lines. The following sections detail its mechanism of action, comparative cytotoxicity, and the molecular pathways it influences, supported by experimental data and protocols.

Pemetrexed is a multi-targeted antifolate chemotherapy agent that has demonstrated significant antitumor activity in a variety of solid tumors.[1][2] It is currently a standard treatment for non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[3][4] This guide delves into its efficacy in new and established cell lines, offering a comparative perspective with other cytotoxic agents.

Mechanism of Action: Disrupting Folate Metabolism

Pemetrexed exerts its cytotoxic effects by inhibiting multiple key enzymes involved in the folate metabolic pathway, which is crucial for the synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA.[5] Once transported into the cell by the reduced folate carrier (RFC) and other folate transporters, pemetrexed is polyglutamated.[6][7] This polyglutamation enhances its intracellular retention and inhibitory activity against its primary targets:[6][7]

  • Thymidylate Synthase (TS): Inhibition of TS blocks the conversion of deoxyuridylate (dUMP) to deoxythymidylate (dTMP), a critical step in DNA synthesis.[6]

  • Dihydrofolate Reductase (DHFR): By inhibiting DHFR, pemetrexed prevents the regeneration of tetrahydrofolate, a necessary cofactor for purine and thymidylate synthesis.[1][8]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT) and Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICART): These enzymes are involved in the de novo synthesis of purines.[1][6] Their inhibition by pemetrexed further disrupts DNA and RNA synthesis.

This multi-targeted approach leads to the depletion of essential nucleotides, resulting in cell cycle arrest and apoptosis.[9]

Pemetrexed_Mechanism_of_Action Mechanism of Action of Pemetrexed cluster_cell Cancer Cell cluster_nucleotide Nucleotide Synthesis PEM_in Pemetrexed (PEM) PEM_poly Pemetrexed (Polyglutamated) PEM_in->PEM_poly + Glutamates FPGS FPGS PEM_poly->FPGS DHFR DHFR PEM_poly->DHFR TS TS PEM_poly->TS GARFT GARFT PEM_poly->GARFT DHF DHF THF THF DHF->THF - DHFR Purines Purines THF->Purines - GARFT dUMP dUMP dTMP dTMP dUMP->dTMP - TS DNA_RNA DNA & RNA Synthesis dTMP->DNA_RNA Purines->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis Inhibition leads to PEM_out Pemetrexed (extracellular) RFC RFC1 Transporter PEM_out->RFC Uptake RFC->PEM_in

Pemetrexed's multi-targeted inhibition of folate metabolism.

Comparative Efficacy in Cancer Cell Lines

The cytotoxic activity of pemetrexed has been evaluated in numerous cancer cell lines, often in comparison to other chemotherapeutic agents. The following table summarizes the 50% inhibitory concentration (IC50) values for pemetrexed and comparator drugs in various non-small cell lung cancer (NSCLC) and gastric cancer cell lines.

Cell LineCancer TypePemetrexed IC50 (µM)Comparator DrugComparator IC50 (µM)Reference
NSCLC
PC-9AdenocarcinomaNot specifiedErlotinibNot specified[10][11]
A549AdenocarcinomaNot specifiedErlotinibNot specified[10][11]
PC6/MTA-0.4Adenocarcinoma (Pemetrexed-resistant)>0.4MethotrexateCross-resistant[12]
PC6/MTA-4.0Adenocarcinoma (Pemetrexed-resistant)>4.0GemcitabineEnhanced susceptibility[12]
NCI-H460Large Cell CarcinomaNot specifiedPralatrexate, MethotrexateNot specified[13]
Gastric Cancer
SNU-1Adenocarcinoma0.0175-FU2.83[14]
SNU-16Adenocarcinoma0.0325-FU4.38[14]
SNU-216Adenocarcinoma0.0255-FU8.86[14]
SNU-484Adenocarcinoma0.3105-FU29.3[14]
SNU-5Adenocarcinoma10.75-FU10.2[14]
SNU-620Adenocarcinoma>505-FU12.5[14]
SNU-668Adenocarcinoma0.0365-FU>50[14]

Note: "Not specified" indicates that the study referenced the use of the cell line for efficacy testing but did not provide a specific IC50 value in the provided search results.

In gastric cancer cell lines, pemetrexed demonstrated greater cytotoxicity than 5-FU in most cases, with IC50 values in the nanomolar range.[14]

Impact on Cell Cycle and Apoptosis

Pemetrexed treatment has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. In NSCLC cell lines, pemetrexed can induce S-phase or G0/G1-phase arrest, depending on the specific cell line and its genetic background.[15][16] For instance, in PC9 cells (EGFR exon 19 deletion), pemetrexed was found to induce G1 phase arrest in a dose-dependent manner.[17][18]

The induction of apoptosis by pemetrexed involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[19] Studies have shown that pemetrexed treatment can lead to:

  • Increased levels of reactive oxygen species (ROS).[17]

  • Decreased mitochondrial membrane potential.[17]

  • Release of cytochrome c from the mitochondria.[17]

  • Activation of caspases-3, -8, and -9.[17][19]

  • Regulation of Bcl-2 family proteins, with a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax.[17]

Pemetrexed_Apoptosis_Induction Pemetrexed-Induced Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway PEM Pemetrexed Bcl2 Bcl-2 PEM->Bcl2 Inhibits Bax Bax PEM->Bax Activates FasL FasL PEM->FasL Increases Expression Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bcl2->Mitochondrion Bax->Mitochondrion Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Fas Fas Receptor FasL->Fas FADD FADD Fas->FADD Casp8 Caspase-8 FADD->Casp8 Activates Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Pemetrexed triggers both intrinsic and extrinsic apoptotic pathways.

Experimental Protocols

Cell Viability Assay (WST-1)

This protocol is adapted from studies evaluating the cytotoxic effects of pemetrexed.[17]

  • Cell Seeding: Plate cancer cells (e.g., PC9) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 50, 100 nM) for 72 hours.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the drug concentration that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is based on flow cytometry analysis to quantify apoptosis.[17]

  • Cell Treatment: Treat cells with the desired concentrations of pemetrexed for 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Experimental_Workflow General Workflow for In Vitro Efficacy Testing start Start cell_culture Culture New Cell Lines start->cell_culture treatment Treat with Pemetrexed & Comparators cell_culture->treatment viability_assay Cell Viability Assay (e.g., WST-1, MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_assay ic50 Determine IC50 Values viability_assay->ic50 data_analysis Data Analysis & Comparison ic50->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end End data_analysis->end

A typical workflow for assessing pemetrexed efficacy in new cell lines.

Resistance Mechanisms and Combination Therapies

Acquired resistance to pemetrexed can emerge during long-term therapy.[10][11] Key mechanisms of resistance include:

  • Increased Thymidylate Synthase (TS) Expression: Overexpression of TS is a primary mechanism of resistance.[10][12]

  • Decreased Drug Influx: Reduced expression of the solute carrier family 19 member 1 (SLC19A1), also known as the reduced folate carrier (RFC), can limit pemetrexed uptake.[10][11]

  • Altered Polyglutamylation: Decreased activity of folylpoly-gamma-glutamate synthetase (FPGS) can impair the intracellular retention of pemetrexed.[12]

  • Activation of Bypass Signaling Pathways: Activation of pathways like PI3K/Akt can confer resistance.[11]

To overcome resistance and enhance efficacy, pemetrexed is often used in combination with other agents. Platinum-based drugs like cisplatin and carboplatin are frequently used in first-line treatment for NSCLC.[5][20] Combination with EGFR tyrosine kinase inhibitors (TKIs) like erlotinib and osimertinib has also been explored in patients with EGFR mutations.[21][22] Furthermore, combining pemetrexed with immune checkpoint inhibitors has shown promise in enhancing the cytotoxic T-lymphocyte response against lung cancer cells.[23]

References

Safety Operating Guide

Proper Disposal of Pemetrexed Disodium Heptahydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Pemetrexed disodium heptahydrate is a cytotoxic antineoplastic agent. As a hazardous drug, its handling and disposal require strict adherence to safety protocols to protect laboratory personnel, the public, and the environment.[1] Improper disposal can lead to contamination and significant health risks.[2] This guide provides essential, step-by-step procedures for the safe disposal of pemetrexed and associated materials in a research setting.

Immediate Safety & Handling Precautions

Before beginning any procedure involving pemetrexed, it is crucial to work in a designated area, such as a chemical fume hood or a Class II or III biological safety cabinet, to minimize exposure.[3][4][5]

Personal Protective Equipment (PPE): All personnel handling pemetrexed must use appropriate PPE to prevent skin, eye, and respiratory exposure.[6][7][8]

  • Gloves: Use two pairs of chemotherapy-rated, powder-free gloves.[4][9]

  • Gown: Wear a disposable, impermeable gown with long sleeves and closed cuffs.[10]

  • Eye and Face Protection: Use safety goggles or glasses with side shields; a face shield is recommended when there is a risk of splashing.[7][10]

  • Respiratory Protection: For handling the powder form outside of a contained ventilation enclosure, a NIOSH-approved respirator is necessary to avoid inhaling dust.[8][11]

Always wash hands thoroughly with soap and water after handling the material and before leaving the work area.[3][6]

Step-by-Step Disposal Protocol

The primary disposal method for cytotoxic waste is incineration at a licensed hazardous waste facility.[1][12] Never dispose of pemetrexed or its contaminated materials in standard trash or down the drain.[12][13]

Step 1: Segregate Waste at the Point of Generation Proper segregation is critical. Any item that comes into contact with pemetrexed must be treated as cytotoxic waste.[1] Use dedicated, clearly labeled, and sealed containers for disposal.

Step 2: Dispose of Unused or Expired Pemetrexed

  • Leave the chemical in its original container whenever possible.[3]

  • Ensure the container is securely sealed.

  • Place the original container into a designated, labeled hazardous waste container for cytotoxic agents.

Step 3: Dispose of Contaminated Materials

  • Sharps: All needles, syringes, glass vials, and other sharps contaminated with pemetrexed must be placed directly into a puncture-proof, leak-proof cytotoxic sharps container.[1][10][11] These containers are typically color-coded (e.g., red or yellow) and marked with the cytotoxic symbol.[1]

  • PPE and Labware: Place all contaminated PPE (gloves, gowns), bench paper, plasticware, and cleaning materials into a dedicated, leak-proof cytotoxic waste bag or container.[10][14] This container should be clearly labeled as "Cytotoxic Waste."[14] It is often recommended to double-bag this waste.[14]

Step 4: Handle Empty Containers

  • Empty containers that held pemetrexed are still considered hazardous and must be handled like the product itself.[3]

  • Do not wash or rinse the containers.

  • Dispose of them in the designated cytotoxic waste container.[6] Some local regulations may require containers to be punctured to prevent reuse before disposal at an authorized landfill, but incineration is the preferred route for cytotoxic materials.[6]

Step 5: Storage and Collection

  • Store sealed cytotoxic waste containers in a secure, designated area with restricted access while awaiting pickup.[11]

  • Arrange for collection by a licensed hazardous waste disposal contractor. Ensure they provide a hazardous waste manifest for tracking.[13]

Waste Segregation and Container Summary

Waste TypeContainer SpecificationDisposal Path
Unused/Expired Pemetrexed Original container, placed inside a sealed, labeled cytotoxic waste bin.Licensed Hazardous Waste Contractor for Incineration
Contaminated Sharps Puncture-proof, leak-proof, labeled cytotoxic sharps container.[1][10]Licensed Hazardous Waste Contractor for Incineration
Contaminated PPE & Debris Leak-proof, double-bagged plastic bags or lidded container labeled "Cytotoxic Waste".[14]Licensed Hazardous Waste Contractor for Incineration
Empty Pemetrexed Vials Labeled cytotoxic waste container (do not place glass in bags).Licensed Hazardous Waste Contractor for Incineration

Spill Management Protocol

In the event of a spill, immediate and proper cleanup is essential to prevent exposure.[11]

  • Alert Personnel: Immediately notify others in the area of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before cleaning, put on the full PPE described above.

  • Contain the Spill:

    • For Dry Spills (Powder): Gently cover the spill with damp absorbent pads or cloths to avoid generating dust.[6][11] DO NOT sweep dry powder.

    • For Liquid Spills: Cover the spill with absorbent material, working from the outside in.

  • Collect Waste: Carefully collect all contaminated absorbent materials, broken glass (using tongs or forceps), and any other debris. Place everything into a designated cytotoxic waste container.[6][11]

  • Decontaminate the Area: Clean the spill area thoroughly. A common practice involves washing the surface with a detergent solution followed by a disinfectant like a sodium hypochlorite solution, and then rinsing with water.[5] All cleaning materials must be disposed of as cytotoxic waste.

  • Dispose of PPE: After decontamination is complete, remove PPE and dispose of it in the cytotoxic waste container.

  • Wash Hands: Wash hands thoroughly with soap and water.

  • Document: Report the spill according to your institution's safety procedures.

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_containers Segregation & Containment cluster_final Final Disposal start Pemetrexed Waste Generated ppe Wear Full Cytotoxic PPE (2x Gloves, Gown, Eye Protection) start->ppe is_sharp Is it a sharp? ppe->is_sharp sharps_bin Place in Cytotoxic Sharps Container is_sharp->sharps_bin Yes cyto_bin Place in Labeled Cytotoxic Waste Container is_sharp->cyto_bin No (e.g., PPE, vials, debris) storage Store in Secure Designated Area sharps_bin->storage cyto_bin->storage pickup Arrange Pickup by Licensed Hazardous Waste Contractor storage->pickup incineration Transport for Incineration pickup->incineration

Caption: Workflow for the safe segregation and disposal of pemetrexed waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pemetrexed disodium heptahydrate
Reactant of Route 2
Pemetrexed disodium heptahydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.